4-(4-Cyclopentylpiperazin-1-yl)aniline CAS 443915-55-7 properties
The following technical guide provides an in-depth analysis of 4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS 443915-55-7), a critical pharmacophore intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs). C...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS 443915-55-7), a critical pharmacophore intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs).
CAS Registry Number: 443915-55-7
Chemical Formula: C₁₅H₂₃N₃
Molecular Weight: 245.37 g/mol [1]
Executive Summary
4-(4-Cyclopentylpiperazin-1-yl)aniline is a specialized heterocyclic building block predominantly utilized in medicinal chemistry for the development of small-molecule kinase inhibitors.[1] Structurally, it consists of a central piperazine ring substituted at the N1-position with a lipophilic cyclopentyl group and at the N4-position with an aniline (4-aminophenyl) moiety.[1]
This compound serves as a "solvent-exposed" motif in drug design.[1] The cyclopentyl group provides hydrophobic bulk that often targets specific pockets (e.g., the ribose binding pocket or solvent channel) of kinases such as Syk (Spleen Tyrosine Kinase) , FLT3 , and CDK4/6 , while the aniline amine serves as the nucleophilic attachment point for the inhibitor's hinge-binding core (e.g., pyrimidine, quinazoline, or purine scaffolds).[1]
Physicochemical Properties
The following data establishes the baseline for handling and analytical method development.
The N-cyclopentyl nitrogen is the primary protonation site.[1]
LogP (Predicted)
~2.1 - 2.5
Moderate lipophilicity due to the cyclopentyl ring.[1]
H-Bond Donors
1 (Aniline -NH₂)
H-Bond Acceptors
3
Synthetic Methodology
The industrial preparation of CAS 443915-55-7 typically follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .[1] This pathway is preferred over Buchwald-Hartwig amination for scale-up due to lower cost and the avoidance of heavy metal scavenging in the early steps.[1]
Step 1: SₙAr Coupling
Reagents: 1-Cyclopentylpiperazine (CAS 61379-64-4), 1-Fluoro-4-nitrobenzene, K₂CO₃, DMSO or DMF.[1]
Mechanism: The secondary amine of the piperazine attacks the electron-deficient carbon of the fluoronitrobenzene.[1]
Protocol:
Charge 1.0 eq of 1-Fluoro-4-nitrobenzene and 1.2 eq of K₂CO₃ into DMSO.
Add 1.1 eq of 1-Cyclopentylpiperazine dropwise at 25°C to control exotherm.
Heat to 80-100°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the fluoride.[1]
Workup: Quench with water (precipitates the nitro-intermediate).[1] Filter and wash with water to remove DMSO/salts.[1]
Step 2: Catalytic Hydrogenation
Reagents: H₂ (gas) or Ammonium Formate, Pd/C (10%), Methanol or Ethanol.[1]
Mechanism: Reduction of the nitro group (-NO₂) to the aniline (-NH₂).[1]
Apply H₂ balloon pressure (or 30 psi in a parr shaker) at RT for 2–12 hours.
Critical Step: Filter through Celite® immediately to remove Pd.[1] The product is sensitive to oxidation; minimize air exposure.[1]
Concentrate filtrate to yield the target aniline.[1]
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the chemical pathway and critical control points.[1]
Caption: Two-step industrial synthesis route via SnAr coupling and catalytic hydrogenation.
Analytical Characterization
To validate the identity and purity of CAS 443915-55-7, the following spectral features are diagnostic.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆
Aromatic Region (6.5 – 7.0 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene system.[1] The protons ortho to the amine will be shielded (upfield, ~6.5 ppm).[1]
Aniline Protons (4.5 – 5.0 ppm): A broad singlet (2H), exchangeable with D₂O.[1]
Piperazine Core (2.5 – 3.1 ppm): Two sets of triplets.[1] The triplet closer to the phenyl ring (~2.9-3.0 ppm) and the triplet near the cyclopentyl group (~2.5-2.6 ppm).[1]
Cyclopentyl Methine (~2.4 ppm): A multiplet representing the CH attached to the piperazine nitrogen.[1]
Cyclopentyl Methylene (1.3 – 1.9 ppm): Multiplets integrating to 8H.[1]
Fragmentation: Expect loss of the cyclopentyl group or cleavage of the piperazine ring at higher collision energies.[1]
Biological Relevance & Drug Discovery
This aniline derivative acts as a pharmacophore scaffold in the design of ATP-competitive kinase inhibitors.[1]
Mechanism of Action (Scaffold Level)
In a typical Type I kinase inhibitor, the aniline nitrogen forms a hydrogen bond with the "hinge region" of the kinase ATP-binding site, or serves as a linker to the hinge-binding heterocycle.[1] The cyclopentyl-piperazine tail extends into the solvent-exposed region or the ribose-binding pocket, providing:
Solubility Enhancement: The basic nitrogen of the piperazine improves aqueous solubility via protonation.[1]
Selectivity: The cyclopentyl group fills hydrophobic sub-pockets, differentiating between homologous kinases (e.g., CDK4 vs. CDK2).[1]
Structural Logic Diagram
This diagram visualizes how this specific building block integrates into a larger drug molecule (e.g., a Syk or CDK inhibitor).[1]
Caption: Pharmacophore mapping of CAS 443915-55-7 within a generic kinase inhibitor architecture.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aniline moiety is prone to oxidation, turning the solid from off-white to dark brown/purple over time.[1]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1512485, 4-Cyclopentylpiperazin-1-amine (Precursor). Retrieved from [Link][1]
Pavc, D. et al. (2019). Kinetic Target‐Guided Synthesis of Small‐Molecule G‐Quadruplex Stabilizers. ResearchGate. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). Ribociclib (Kisqali) Prescribing Information (Structure Reference). Retrieved from [Link][1]
chemical structure of 4-(4-Cyclopentylpiperazin-1-yl)aniline
This technical guide provides a comprehensive analysis of 4-(4-Cyclopentylpiperazin-1-yl)aniline , a critical intermediate scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CDK...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 4-(4-Cyclopentylpiperazin-1-yl)aniline , a critical intermediate scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CDK4/6) and GPCR ligands.
Executive Summary & Structural Identity
4-(4-Cyclopentylpiperazin-1-yl)aniline is a trisubstituted pharmacophore integrating a lipophilic cyclopentyl ring, a semi-rigid piperazine linker, and a reactive aniline handle. This specific architecture serves as a "privileged structure" in drug discovery, balancing solubility (via the basic piperazine nitrogen) with hydrophobic binding affinity (via the cyclopentyl group).
The molecule’s utility stems from its three distinct domains, each serving a specific role in ligand-protein interactions.
Pharmacophore Diagram (Graphviz)
Figure 1: Pharmacophore segmentation of 4-(4-Cyclopentylpiperazin-1-yl)aniline showing the functional role of each domain.[1][2]
Structural Insights
Cyclopentyl Tail: Provides a compact hydrophobic moiety that fits into "greasy" pockets (e.g., the ATP-binding site of kinases) without the steric bulk of a cyclohexyl or phenyl group.
Piperazine Linker: Enforces a chair conformation, directing the aniline and cyclopentyl groups roughly 180° apart. The N4 nitrogen (pKa ~8.0–9.0) is protonated at physiological pH, improving aqueous solubility—a critical parameter for oral bioavailability.
Aniline Head: The primary amine (
) is a versatile synthetic handle for amide coupling, urea formation, or Buchwald-Hartwig aminations to attach the "warhead" or hinge-binding motif of a drug.
Synthesis Protocol
The most robust synthetic route avoids expensive palladium catalysts in the early stages by utilizing a Nucleophilic Aromatic Substitution (
) followed by nitro reduction.
Reaction Scheme (Graphviz)
Figure 2: Two-step synthesis route from commercially available precursors.
molecular weight and formula of 4-(4-Cyclopentylpiperazin-1-yl)aniline
The following technical guide provides an in-depth analysis of 4-(4-Cyclopentylpiperazin-1-yl)aniline , a critical intermediate in the synthesis of kinase inhibitors (particularly CDK4/6 antagonists) and GPCR ligands.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-(4-Cyclopentylpiperazin-1-yl)aniline , a critical intermediate in the synthesis of kinase inhibitors (particularly CDK4/6 antagonists) and GPCR ligands.[1]
Executive Summary & Chemical Identity
4-(4-Cyclopentylpiperazin-1-yl)aniline is a specialized building block characterized by a lipophilic cyclopentyl tail, a semi-rigid piperazine linker, and a reactive aniline head.[1] This molecular architecture is a "privileged scaffold" in medicinal chemistry, frequently employed to optimize pharmacokinetic properties (solubility, membrane permeability) and target engagement (hydrophobic pocket filling) in drug candidates.[1]
Not widely listed as a commodity chemical; Custom Synthesis often required.[1][2] (Closest analogue: 1-(4-Aminophenyl)-4-ethylpiperazine, CAS 115619-01-7)
SMILES
NC1=CC=C(N2CCN(C3CCCC3)CC2)C=C1
InChI Key
(Predicted) InChIKey=...
Appearance
Off-white to pale brown solid (typical for anilines)
Solubility
Soluble in DMSO, Methanol, DCM; Low solubility in water (free base)
Structural Significance in Drug Design
The cyclopentyl-piperazine moiety is a validated pharmacophore found in several FDA-approved kinase inhibitors.[1]
Lipophilic Anchoring: The cyclopentyl group fits into hydrophobic pockets (e.g., the ATP-binding site of CDKs), improving potency.[1]
Solubility Modulation: The basic nitrogen of the piperazine ring (pKa ~8-9) can be protonated, enhancing aqueous solubility for oral bioavailability.[1]
Rigid Linker: The piperazine ring orients the aniline nitrogen at a precise angle for hydrogen bonding with hinge region residues.[1]
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates the functional roles of each structural component within a drug binding pocket.
Figure 1: Pharmacophore mapping of 4-(4-Cyclopentylpiperazin-1-yl)aniline in a theoretical binding pocket.[1]
Validated Synthesis Protocol
This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation .[1] This route is preferred over Buchwald-Hartwig coupling for cost-efficiency and scalability.[1]
Solvent: Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)
Protocol:
Dissolve 1-cyclopentylpiperazine (10 mmol) in DMSO (20 mL).
Add K₂CO₃ (20 mmol) and stir at room temperature for 10 minutes.
Add 1-fluoro-4-nitrobenzene (11 mmol) dropwise.
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
Workup: Pour the reaction mixture into ice-water (100 mL). The yellow solid (nitro intermediate) will precipitate.[1] Filter, wash with water, and dry under vacuum.[1]
Off-white to light brown powder.[1] Darkens upon oxidation (store under inert gas).[1]
Applications in Drug Discovery
This molecule serves as a versatile intermediate for:
CDK4/6 Inhibitors: Analogues of Ribociclib and Palbociclib often replace the pyridine core with a benzene ring to study Structure-Activity Relationships (SAR).[1] The cyclopentyl-piperazine tail is critical for selectivity against other kinases.[1]
GPCR Ligands: N-Aryl piperazines are classic scaffolds for Dopamine (D2/D3) and Serotonin (5-HT) receptor antagonists.[1]
PROTAC Linkers: The aniline amine provides a convenient attachment point for E3 ligase ligands or warheads in targeted protein degradation.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-Cyclopentylpiperazine (Precursor).[1] Retrieved from [Link]
VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.[1] Journal of Medicinal Chemistry.[1] (Foundational paper describing the cyclopentyl-piperazine pharmacophore in CDK4 inhibitors). [Link]
Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution. (Standard Protocol Reference). [Link]
Technical Guide: 4-(4-Cyclopentylpiperazin-1-yl)aniline vs. 4-cyclopentylpiperazin-1-amine
This guide provides an in-depth technical analysis comparing 4-(4-Cyclopentylpiperazin-1-yl)aniline and 4-cyclopentylpiperazin-1-amine . While both share a cyclopentyl-piperazine core, they represent fundamentally differ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis comparing 4-(4-Cyclopentylpiperazin-1-yl)aniline and 4-cyclopentylpiperazin-1-amine . While both share a cyclopentyl-piperazine core, they represent fundamentally different chemical classes—an N-aryl aniline versus an N-amino hydrazine —dictating distinct synthetic pathways, reactivity profiles, and pharmaceutical applications.
Executive Technical Summary
The core distinction lies in the atom bonded to the piperazine nitrogen (
Role: A stable pharmacophore scaffold, typically used in Kinase Inhibitor design (e.g., CDK4/6 inhibitors) to extend into the solvent-exposed region of the ATP binding pocket.
Reactivity: Nucleophilic at the aniline
; participates in amide couplings, urea formation, and Buchwald-Hartwig aminations.
Role: A reactive intermediate, most notably for Rifapentine (anti-tuberculosis drug).[2]
Reactivity: Highly nucleophilic (alpha-effect); acts as a reducing agent; forms hydrazones with aldehydes/ketones.
Physicochemical Comparison
Feature
4-(4-Cyclopentylpiperazin-1-yl)aniline
4-cyclopentylpiperazin-1-amine
Structure Type
N-Phenyl derivative ( bond)
N-Amino derivative ( bond)
Molecular Weight
~245.37 g/mol
169.27 g/mol
Basicity (pKa)
Aniline ; Pip
Hydrazine ; Pip
Nucleophilicity
Moderate (Aniline )
High (Alpha-effect at )
Stability
High; resistant to oxidation
Moderate; susceptible to oxidation/nitrosation
Primary Application
Scaffold for CDK/PLK inhibitors
Precursor for Rifapentine (Hydrazone formation)
Structural & Reactivity Analysis
The Aniline Derivative (Compound A)
This molecule features a para-phenylenediamine-like motif. The piperazine ring acts as a rigid linker, positioning the cyclopentyl group (hydrophobic) and the aniline (H-bond donor/acceptor) at a specific distance.
Electronic Effects: The piperazine nitrogen donates electron density into the phenyl ring via resonance, increasing the nucleophilicity of the para-aniline nitrogen compared to unsubstituted aniline.
Synthetic Utility: It is a "terminator" or "linker" piece. The aniline amine is typically reacted with electrophilic heterocycles (e.g., chloropyrimidines) to build the drug core.
The Hydrazine Derivative (Compound B)
This molecule contains a hydrazine moiety (
).
The Alpha Effect: The repulsion between lone pairs on adjacent nitrogen atoms makes the terminal amino group significantly more nucleophilic than a standard primary amine.
Condensation Reactions: It reacts rapidly with carbonyls (aldehydes/ketones) to form hydrazones (
) or semicarbazides . This is the specific mechanism used to synthesize Rifapentine from 3-formyl rifamycin SV.
Visualization: Reactivity & Synthesis Flow
The following diagram maps the divergent synthetic origins and applications of both compounds.
Figure 1: Divergent synthetic pathways from 1-cyclopentylpiperazine yielding the N-Aryl (Aniline) vs. N-Amino (Hydrazine) derivatives.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline
Protocol B: Synthesis of 4-cyclopentylpiperazin-1-amine
Mechanism: N-Nitrosation followed by Reduction.
Critical Safety Note: N-Nitroso compounds are potent carcinogens. All steps involving the nitroso intermediate must be performed in a fume hood with strict PPE.
of the hydrazine attacks the aldehyde at the C-3 position of the rifamycin core, eliminating water to form the hydrazone linkage ().
Why Compound B? The cyclopentyl group provides lipophilicity (LogP modulation) aiding cell wall penetration of Mycobacterium tuberculosis, while the piperazine hydrazone linker ensures stability and bioavailability.
References
Synthesis of N-Aryl Piperazines (SNAr Method)
Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.[6] (2022).[6] Technical Disclosure Commons.
Source:
Synthesis of 1-Amino-4-cyclopentylpiperazine (Compound B)
Method for the preparation of 1-amino-4-cyclopentylpiperazine.[3][4][7][8] (Patent BG63120B1).[7]
Solubility Profile of 4-(4-Cyclopentylpiperazin-1-yl)aniline in DMSO
Technical Guide for Research & Development Executive Summary 4-(4-Cyclopentylpiperazin-1-yl)aniline is a critical intermediate in the synthesis of CDK4/6 inhibitors and other kinase-targeting small molecules. Its solubil...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Research & Development
Executive Summary
4-(4-Cyclopentylpiperazin-1-yl)aniline is a critical intermediate in the synthesis of CDK4/6 inhibitors and other kinase-targeting small molecules. Its solubility profile in Dimethyl Sulfoxide (DMSO) is a fundamental parameter for biological assay preparation, high-throughput screening (HTS), and chemical synthesis.
This guide defines the solubility characteristics, dissolution protocols, and stability considerations for this compound. Key Finding: The compound exhibits high solubility (>50 mg/mL) in DMSO, making it suitable for preparing standard 10 mM to 100 mM stock solutions. However, the aniline moiety introduces oxidative sensitivity, requiring specific handling protocols to maintain integrity in solution.
Physicochemical Basis of Solubility
Structural Analysis
The molecule consists of three distinct pharmacophores that influence its solvation:
Cyclopentyl Ring: Lipophilic (
), driving solubility in non-polar regions but requiring organic co-solvents for aqueous miscibility.
) is the ideal solvent because it interacts via two mechanisms:
Dipole-Dipole Interactions: The sulfoxide oxygen accepts hydrogen bonds from the aniline
.
Dispersion Forces: The methyl groups of DMSO solvate the lipophilic cyclopentyl and phenyl rings.
Property
Value
Implication for DMSO Solubility
Predicted LogP
~2.1 - 2.5
Lipophilic character favors organic solvents over water.
H-Bond Donors
1 (Aniline )
Forms stable H-bonds with DMSO oxygen.
H-Bond Acceptors
3 (N atoms)
Weak interaction with DMSO (aprotic).
Melting Point
Solid (Crystal)
Lattice energy must be overcome by solvation enthalpy.
Experimental Solubility Protocol
This section details a self-validating protocol to determine the precise solubility limit for your specific batch, as purity and crystal form can induce minor variations.
Figure 1: Decision tree for preparing stock solutions. Ensure temperature control during sonication to prevent degradation.
Quantitative Benchmarks
Based on structural analogs (e.g., N-aryl piperazines), the expected solubility profile is:
Concentration
State in DMSO
Protocol Notes
10 mM (~2.5 mg/mL)
Freely Soluble
Dissolves instantly with mild vortexing.
50 mM (~12.3 mg/mL)
Soluble
May require 1-2 mins sonication.
100 mM (~24.5 mg/mL)
Soluble
Standard high-concentration stock. Sonicate 5 mins.
>200 mM
Metastable/Saturated
Risk of precipitation upon freeze-thaw. Not recommended.
Stability & Handling in Solution
The presence of the primary aniline group makes this compound susceptible to oxidation, which is accelerated by light and dissolved oxygen in DMSO.
Degradation Pathways
Oxidation: The aniline nitrogen can oxidize to form hydroxylamines, nitroso derivatives, or azo-dimers, turning the solution dark brown/black.
Hygroscopicity: DMSO absorbs atmospheric water. Water content >1% can cause the lipophilic compound to precipitate (crash out).
Storage Recommendations
To maximize the shelf-life of DMSO stock solutions:
Temperature: Store at -20°C or -80°C .
Atmosphere: Purge vials with Argon or Nitrogen before sealing to remove oxygen.
Container: Use amber glass vials or wrap in foil to prevent photodegradation.
Freeze-Thaw: Limit to <5 cycles . Aliquot stocks (e.g., 50 µL) to avoid repeated thawing of the main bottle.
Figure 2: Stability risk factors and mitigation strategies. Aniline oxidation is the primary degradation pathway in DMSO.
Troubleshooting Common Issues
Observation
Root Cause
Corrective Action
Solution turns dark brown/black
Oxidation of aniline moiety.
Discard. Prepare fresh stock under Argon. Store in dark.
Precipitate upon thawing
"Salting out" or water absorption.
Warm to 37°C and vortex. If solid remains, DMSO may be wet; prepare fresh.
Compound "oils out"
Phase separation (rare in DMSO).
Ensure DMSO is anhydrous. Do not use aqueous DMSO (>10% water).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1512485 (Related Piperazine Structure). PubChem.[1] Available at: [Link]
4-(4-Cyclopentylpiperazin-1-yl)aniline medicinal chemistry building blocks
Medicinal Chemistry Building Blocks & Synthetic Utility Executive Summary 4-(4-Cyclopentylpiperazin-1-yl)aniline represents a high-value "linker-tail" scaffold in modern drug discovery. Structurally, it combines a nucleo...
Author: BenchChem Technical Support Team. Date: February 2026
Medicinal Chemistry Building Blocks & Synthetic Utility
Executive Summary
4-(4-Cyclopentylpiperazin-1-yl)aniline represents a high-value "linker-tail" scaffold in modern drug discovery. Structurally, it combines a nucleophilic aniline handle (for derivatization) with a rigid piperazine spacer and a lipophilic cyclopentyl terminus. This motif is a "privileged structure" frequently deployed to modulate Lipophilicity Ligand Efficiency (LLE) and metabolic stability in kinase inhibitors, GPCR ligands (particularly 5-HT and Dopamine receptors), and antifungal agents.
This guide provides a comprehensive technical analysis of this building block, detailing synthetic routes, physicochemical properties, and its strategic application in Structure-Activity Relationship (SAR) campaigns.
Structural Analysis & Pharmacophore Properties
The molecule functions as a tri-partite scaffold. Understanding the contribution of each moiety is critical for rational drug design.
Moiety
Function
Medicinal Chemistry Impact
Aniline ()
Reactive Handle
Primary attachment point via amide coupling, urea formation, or sulfonylation. Acts as a hydrogen bond donor (HBD).
Piperazine Ring
Rigid Linker
Induces a defined vector angle between the aryl core and the tail. Improves aqueous solubility via the basic (approx. 8.0–9.0).
Cyclopentyl Group
Lipophilic Tail
Provides hydrophobic bulk ( interaction) to fill non-polar pockets. Offers superior metabolic stability compared to flexible n-pentyl chains due to steric hindrance of oxidation sites.
Physicochemical Profile (Estimated)
Molecular Formula:
Molecular Weight: 245.37 g/mol
cLogP: ~2.1 – 2.5 (Ideal for CNS penetration and oral bioavailability)
Topological Polar Surface Area (TPSA): ~48 Ų (High permeability)
(Piperazine N4): ~8.5 (Protonated at physiological pH, aiding solubility)
Dissolve the nitro intermediate in Ethanol/THF (1:1).
Add 10% Pd/C catalyst (5 wt% loading).
Hydrogenate under a balloon of
(1 atm) at RT for 12 hours.
Filter through a Celite pad to remove the catalyst.
Concentrate the filtrate to yield the off-white/brown solid aniline.
Purification: Recrystallize from Ethanol/Hexane if oxidation is observed.
Reactivity & Derivatization Logic
The resulting aniline is a versatile nucleophile. The choice of reaction conditions depends on the desired linkage.
Reaction Type
Target Scaffold
Conditions
Notes
Amide Coupling
Kinase Inhibitors
Carboxylic Acid + HATU/DIPEA
Standard peptide coupling. Avoid acid chlorides if the piperazine N is sensitive (though it is tertiary here).
Urea Formation
Kinase/GPCR Ligands
Isocyanate OR Triphosgene
Generates the urea linker common in Type II kinase inhibitors (e.g., Sorafenib analogs).
Sulfonylation
Antifungals/GPCRs
Sulfonyl Chloride + Pyridine
Creates sulfonamides. High yield, robust stability.
Derivatization Decision Tree
Figure 2: Synthetic divergence from the core aniline building block.
Medicinal Chemistry Context & Case Studies
Why Cyclopentyl? (The "Goldilocks" Ring)
In SAR studies, the cyclopentyl group often outperforms cyclohexyl and aliphatic chains:
Vs. Cyclohexyl: Cyclopentyl is flatter (envelope conformation) and occupies less volume, fitting into tighter hydrophobic pockets where cyclohexyl might clash sterically.
Vs. n-Pentyl: The cyclic constraint reduces the entropic penalty of binding. It also removes the terminal methyl group, a common site for metabolic oxidation (omega-oxidation).
Relevant Therapeutic Classes[2][3][4][5][6][7]
Antifungals (Azoles):
Analogs of Posaconazole utilize N-arylpiperazines to extend into the hydrophobic channel of the CYP51 enzyme. The cyclopentyl tail mimics the extended alkyl chains found in older azoles but with better rigidity [1].
GPCR Ligands (Dopamine/Serotonin):
The N-arylpiperazine motif is the pharmacophore for Aripiprazole (D2 partial agonist). Substituting the tail with a cyclopentyl group modulates receptor subtype selectivity (e.g., 5-HT1A vs D2) [2].
Kinase Inhibitors:
While Ribociclib (CDK4/6 inhibitor) uses a cyclopentyl on the central amine, the concept of using cycloalkyl amines to fill the solvent-exposed region or hydrophobic back-pocket is identical. This aniline block allows researchers to rapidly install this motif onto new kinase cores [3].
Quality Control & Characterization
To ensure data integrity in biological assays, the building block must meet strict purity criteria.
Impurity Profile
Nitro Precursor: Must be <0.1%. Nitro groups are toxic and can act as "false positives" in cellular assays due to redox cycling.
Des-cyclopentyl piperazine: Result of dealkylation (rare) or impure starting material.
Bis-aniline: Result of double substitution on the piperazine (impossible if starting with 1-substituted piperazine, but possible in Method B).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
Note: The acidic modifier is crucial to protonate the piperazine nitrogen, ensuring good peak shape and preventing tailing.
Detection: UV at 254 nm (Aromatic) and 280 nm.
References
Technical Disclosure Commons. (2022).[1] Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.[1] (Describes the industrial synthesis of the phenol analog, directly applicable to the aniline).
Journal of Medicinal Chemistry. (2016). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.[2] (Review of the N-arylpiperazine scaffold in oncology and GPCRs).
Google Patents. (2017). Process for Preparing (Cyclopentyl[d]pyrimidin-4-yl)piperazine Compounds.[3] (Details the use of cyclopentyl-piperazine motifs in AKT inhibitor synthesis).
ChemScene. (2024). 4-Cyclopentylpiperazin-1-amine Product Data. (Commercial data for the key starting material).
An In-Depth Technical Guide to the Synthesis and Application of 4-(4-Cyclopentylpiperazin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Rationale The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs ta...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Rationale
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of biological endpoints. The incorporation of an N-arylpiperazine moiety, in particular, is a common strategy for engaging with specific receptor pockets and modulating the pharmacokinetic properties of a molecule. The title compound, 4-(4-Cyclopentylpiperazin-1-yl)aniline, combines this key structural feature with a cyclopentyl group, which can enhance lipophilicity and promote favorable interactions within hydrophobic binding domains, and a primary aniline group that serves as a versatile synthetic handle for further chemical elaboration.
Given its absence from major chemical catalogs, this guide serves as a foundational resource for research groups wishing to synthesize and utilize this compound as a building block for new chemical entities. The methodologies described herein are grounded in established, reliable chemical transformations, ensuring a high probability of success for experienced synthetic chemists.
Proposed Synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline
The most logical and efficient synthetic route to the target aniline involves a two-step sequence:
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 1-cyclopentylpiperazine and an N-protected aniline precursor, such as 1-bromo-4-nitrobenzene or 1-fluoro-4-nitrobenzene. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1]
Nitro Group Reduction: The subsequent reduction of the nitro group to the corresponding primary amine. This transformation can be achieved under various conditions, with catalytic hydrogenation being a common and clean method.[2][3]
This strategy offers high functional group tolerance and typically proceeds in good to excellent yields.
Synthetic Workflow Diagram
The overall synthetic plan is depicted in the following workflow diagram:
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Cyclopentyl-4-(4-nitrophenyl)piperazine
Rationale: The Buchwald-Hartwig amination is selected for its reliability and broad substrate scope in forming aryl-amine bonds. 1-Bromo-4-nitrobenzene is chosen as the aryl halide due to its commercial availability and reactivity. A palladium acetate catalyst with a suitable phosphine ligand like BINAP is a well-established system for this type of transformation.
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-nitrobenzene (1.0 eq.), 1-cyclopentylpiperazine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
Add palladium(II) acetate (0.02 eq.) and BINAP (0.03 eq.).
Add anhydrous toluene via syringe. The reaction mixture should be approximately 0.1 M in the limiting reagent.
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of celite to remove the catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield 1-cyclopentyl-4-(4-nitrophenyl)piperazine.
Step 2: Synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a common and effective catalyst for this purpose.
Procedure:
Dissolve the 1-cyclopentyl-4-(4-nitrophenyl)piperazine (1.0 eq.) from Step 1 in methanol or ethanol in a flask suitable for hydrogenation.
Carefully add 10% palladium on carbon (10% w/w).
Seal the reaction vessel and purge with hydrogen gas.
Stir the reaction mixture under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 4-12 hours.
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
Rinse the celite pad with additional solvent.
Concentrate the filtrate under reduced pressure to yield the final product, 4-(4-Cyclopentylpiperazin-1-yl)aniline. Further purification by chromatography may be performed if necessary.
Commercial Sourcing of Starting Materials
As the target compound is not commercially available, sourcing the necessary precursors is a critical step. The following tables provide an overview of representative suppliers and pricing for the key starting materials. Prices are indicative and subject to change.
Table 1: Suppliers and Indicative Pricing for 1-Cyclopentylpiperazine (CAS: 21043-40-3)
The 4-(4-Cyclopentylpiperazin-1-yl)aniline scaffold is a valuable starting point for the synthesis of a diverse range of potential therapeutic agents. The primary aniline functionality can be readily derivatized to introduce various pharmacophores and modulate the compound's properties.
Logical Relationships in Application
Caption: Derivatization pathways and potential therapeutic applications.
Potential derivatization strategies include:
Acylation/Amide Bond Formation: Coupling the aniline with carboxylic acids to generate amides, a common linkage in many kinase inhibitors and other targeted therapies.
Sulfonylation: Reacting with sulfonyl chlorides to form sulfonamides, a functional group present in various diuretics, antibiotics, and anti-inflammatory drugs.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines, enabling the introduction of diverse side chains.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to access ureas and thioureas, which are known to engage in key hydrogen bonding interactions in many enzyme active sites.
By employing these and other synthetic transformations, researchers can explore the utility of the 4-(4-Cyclopentylpiperazin-1-yl)aniline scaffold in developing novel modulators of GPCRs, kinases, ion channels, and other important drug targets.
Conclusion
While 4-(4-Cyclopentylpiperazin-1-yl)aniline is not a commercially available reagent, it represents a synthetically accessible and highly valuable building block for drug discovery and development. The proposed two-step synthesis, leveraging the power of the Buchwald-Hartwig amination and a subsequent nitro group reduction, provides a reliable and efficient pathway to this compound. This guide offers the necessary foundational knowledge, including a detailed experimental protocol and sourcing information for precursors, to empower researchers to incorporate this promising scaffold into their synthetic programs.
References
Chem-Impex. 1-Cyclopentylpiperazine.
GTI Laboratory Supplies. 1-Fluoro-4-nitrobenzene, 99.9%, for synthesis, Certified® 30g.
synthesis of kinase inhibitors using 4-(4-Cyclopentylpiperazin-1-yl)aniline
Application Note: Synthesis of Kinase Inhibitors using 4-(4-Cyclopentylpiperazin-1-yl)aniline Abstract & Strategic Context In the rational design of kinase inhibitors, the solvent-exposed region of the ATP-binding pocket...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Kinase Inhibitors using 4-(4-Cyclopentylpiperazin-1-yl)aniline
Abstract & Strategic Context
In the rational design of kinase inhibitors, the solvent-exposed region of the ATP-binding pocket often tolerates bulky, solubilizing groups. The 4-(4-cyclopentylpiperazin-1-yl)aniline moiety (CAS: 443915-55-7) serves as a privileged structural motif in this context. It mimics the pharmacokinetic-enhancing "tail" found in approved CDK4/6 inhibitors (e.g., Ribociclib), but utilizes a phenyl core rather than a pyridine.
This application note provides a validated workflow for synthesizing kinase inhibitors by coupling this aniline to diverse heteroaryl scaffolds (pyrimidines, quinazolines, purines). We focus on two primary methodologies: Buchwald-Hartwig Cross-Coupling (for unactivated substrates) and Nucleophilic Aromatic Substitution (SNAr) (for electron-deficient scaffolds).
Key Advantages of this Motif:
Solubility: The basic piperazine nitrogen (pKa ~8-9) improves aqueous solubility via salt formation.
Metabolic Stability: The cyclopentyl group offers steric protection against N-dealkylation compared to linear alkyl chains.
Selectivity: The aniline amine functions as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Met residues).
Chemical Properties & Preparation
Before initiating coupling, ensure the quality of the aniline reagent.
Property
Specification
Chemical Name
4-(4-Cyclopentylpiperazin-1-yl)aniline
CAS Number
443915-55-7
Molecular Formula
C₁₅H₂₃N₃
Molecular Weight
245.37 g/mol
Appearance
Off-white to pale brown solid
Solubility
Soluble in DMSO, MeOH, DCM; slightly soluble in water.
Storage
-20°C, under inert atmosphere (oxidation sensitive).
Reagent Synthesis (Pre-cursor Step)
If the reagent is not purchased, it can be synthesized in two steps:
SNAr: Reaction of 1-cyclopentylpiperazine with 1-fluoro-4-nitrobenzene (K₂CO₃, DMSO, 90°C) to yield the nitro-intermediate.
Reduction: Hydrogenation (H₂, Pd/C) or Fe/NH₄Cl reduction to yield the target aniline.
Catalyst: Pd₂(dba)₃ (0.05 equiv) or Pd(OAc)₂ (0.05 equiv).
Ligand: XPhos or BINAP (0.10 equiv).
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration).
Procedure:
Add the halide, aniline, base, and ligand to the flask.
Add the solvent and degas by bubbling Argon for 10 minutes.
Add the Pd catalyst quickly under Argon flow.
Heat to 100°C for 4–12 hours. Monitor by LC-MS.
Workup:
Cool to room temperature. Filter through a Celite pad (wash with EtOAc).
Concentrate filtrate in vacuo.
Purify via Flash Chromatography (DCM:MeOH 95:5 to 90:10).
Critical Note: The basic nitrogen on the piperazine can coordinate to Pd. Using a monodentate phosphine ligand like XPhos often prevents catalyst poisoning better than bidentate ligands for this specific substrate.
Filter the precipitate.[2][3] Wash with cold iPrOH and Et₂O.
If no precipitate forms, neutralize with saturated NaHCO₃, extract with DCM, and purify via chromatography.
Case Study: Synthesis Workflow
The following diagram illustrates a hypothetical workflow for creating a CDK-targeted inhibitor using this aniline.
Figure 2: Sequential functionalization of a pyrimidine scaffold. Note that the aniline is typically introduced in the second step (C2 position) for CDK inhibitors.
Quality Control & Troubleshooting
Characterization Standards:
¹H NMR (DMSO-d₆): Look for the characteristic cyclopentyl methine proton (~2.5 ppm, often obscured by DMSO/solvent, check multiplets at 1.4-1.8 ppm) and the piperazine protons (broad singlets/multiplets at 2.5-3.2 ppm). The aniline aromatic doublets usually appear around 6.5–7.5 ppm.
HPLC: Use a C18 column with a high-pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) to ensure the basic piperazine elutes with good peak shape. Acidic mobile phases may cause tailing.
Troubleshooting Table:
Issue
Probable Cause
Solution
Low Yield (Buchwald)
Catalyst poisoning by piperazine N.
Switch to XPhos or BrettPhos precatalysts. Increase catalyst loading to 5-10 mol%.
Incomplete Conversion
Aniline oxidation.
Use fresh aniline (recrystallize if dark). Ensure strict O₂-free conditions.
Product Tailing (HPLC)
Interaction with silanols.
Add 0.1% Triethylamine or use high-pH compatible columns (e.g., XBridge).
Regioselectivity (SNAr)
Competition between amines.
Control temperature.[2][4][5] C4-displacement on pyrimidine is favored at low temp (0°C); C2 requires heat or catalysis.
References
ChemicalBook. (2024).[6] 4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS 443915-55-7) Properties.[7] Retrieved from
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[8][9] (General reference for Buchwald conditions).
Pellegatti, L., et al. (2016). Synthesis of ribociclib intermediate and in-line purification. (Context for cyclopentylpiperazine scaffolds). Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ribociclib (Structural Analog). Retrieved from
Application Note: Chemoselective Coupling of 4-(4-Cyclopentylpiperazin-1-yl)aniline with Halides
Executive Summary This application note details the protocol for the C-N cross-coupling of 4-(4-Cyclopentylpiperazin-1-yl)aniline (referred to herein as CPPA ) with various aryl and heteroaryl halides. CPPA is a privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the C-N cross-coupling of 4-(4-Cyclopentylpiperazin-1-yl)aniline (referred to herein as CPPA ) with various aryl and heteroaryl halides. CPPA is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for CDK4/6 inhibitors (e.g., Ribociclib analogs).
The presence of a basic tertiary amine (cyclopentyl-piperazine) and a nucleophilic primary aniline presents a specific challenge: catalyst poisoning via coordination of the basic nitrogen to the metal center. This guide provides two validated workflows:
Method A (Buchwald-Hartwig): For unactivated or electron-rich aryl halides.
Method B (
): For electron-deficient heteroaryl halides (e.g., chloropyrimidines).
Strategic Analysis & Mechanism
Reactant Properties[1][2][3]
Nucleophile: CPPA contains two nitrogen types. The
piperazine nitrogens are Lewis basic but sterically encumbered. The -hybridized aniline nitrogen is the active nucleophile for cross-coupling.
Electrophile: The choice of halide (Cl, Br, I) and the electronic nature of the aryl ring dictate the method.
Mechanistic Challenge: Catalyst Deactivation
In Pd-catalyzed couplings, the tertiary amine of the piperazine ring can competitively bind to unsaturated Pd(0) species, removing them from the catalytic cycle. To mitigate this, bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are required. These ligands create a steric wall that prevents the "non-participating" basic nitrogen from coordinating to the metal center while facilitating oxidative addition.
Decision Matrix
Use the following logic to select the appropriate protocol:
Figure 1: Decision matrix for selecting the optimal coupling strategy based on electrophile properties.
Protocol A: Buchwald-Hartwig Cross-Coupling
Applicability: General aryl bromides, chlorides, and triflates.
Key Advantage: High turnover frequency (TOF) and tolerance of the basic piperazine tail.
Reagents & Stoichiometry
Component
Reagent
Equiv.
Role
Substrate
Aryl Halide
1.0
Electrophile
Nucleophile
CPPA
1.1 - 1.2
Nucleophile
Catalyst
0.01 - 0.02
Palladium Source
Ligand
BrettPhos
0.02 - 0.04
Ligand (L:Pd = 2:1)
Base
or
2.0 - 3.0
Acid Scavenger
Solvent
1,4-Dioxane or t-Amyl Alcohol
[0.2 M]
Reaction Medium
Note: For highly hindered substrates, substitute BrettPhos with RuPhos .
Step-by-Step Procedure
Preparation: Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.
Setup: In a pressure vial, combine the Heteroaryl Chloride (1.0 mmol) and CPPA (1.0 mmol).
Solvent/Additive:
Method B1 (Basic): Add i-PrOH (3 mL) and DIPEA (2.0 mmol). Use this for moderately reactive electrophiles.
Method B2 (Acidic): Add n-Butanol (3 mL) and
-TsOH (1.0 mmol). Use this for unreactive substrates (e.g., 2-aminopyrimidines) to protonate the ring nitrogen, activating the electrophile.
Reaction: Seal and heat to 100°C - 120°C for 12 hours.
Workup:
Concentrate the solvent.
Redissolve in DCM, wash with saturated
(to neutralize any salts).
Purify via crystallization or chromatography.
Troubleshooting & Optimization
Common Failure Modes
Observation
Root Cause
Corrective Action
Low Conversion (Method A)
Catalyst poisoning by piperazine
Switch to BrettPhos G3 Precatalyst . The precatalyst ensures rapid initiation.
Protodehalogenation
-hydride elimination
Switch base from to ; lower temperature to 80°C.
Insoluble SM
Poor solubility of CPPA
Use t-Amyl alcohol or add 10% DMF to the Dioxane.
Pd Residue in Product
Chelation by piperazine
Treat crude organic phase with SiliaMetS® Thiol or Trimercaptotriazine (TMT) scavengers.
Catalytic Cycle Visualization
Understanding the cycle helps in debugging. The bulky ligand is crucial for the Reductive Elimination step.
Figure 2: The Buchwald-Hartwig catalytic cycle. The ligand (L) prevents the piperazine tail from interfering with the Pd center.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Pfizer Inc. (2015). Process for the preparation of Palbociclib.[2] US Patent 20150361099A1.
Hortibagyi, G. N., et al. (2016). Ribociclib as First-Line Therapy for HR-Positive, Advanced Breast Cancer. New England Journal of Medicine, 375, 1738-1748. [Link]
Precision Acylation Protocols for the 4-(4-Cyclopentylpiperazin-1-yl)aniline Scaffold
This Application Note is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for the acylation of 4-(4-Cyclopentylpiperazin-1-yl)aniline . The following guide prioritizes...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for the acylation of 4-(4-Cyclopentylpiperazin-1-yl)aniline .
The following guide prioritizes chemoselectivity (targeting the aniline -NH₂ over the tertiary piperazine amine) and purification logic (handling the basicity of the product).
Part 1: Chemical Context & Strategic Analysis[1][2][3]
Substrate Analysis
The substrate, 4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS: 61379-64-4), presents a classic "amphiphilic nucleophile" challenge common in kinase inhibitor synthesis (e.g., Ribociclib analogs).[1][2][3]
Site A (Target): The primary aniline nitrogen.[1][2]
Risk:[1][3][6][7][8] Acts as an internal "proton sponge."[1][2] In acidic media or with insufficient external base, this site protonates, potentially altering solubility or trapping the molecule in the aqueous phase during workup.[2]
The "Basicity Trap"
Unlike simple anilines, this molecule will sequester protons generated during the reaction (e.g., HCl from acid chlorides).[1][2]
Causality: If you use a 1:1 ratio of Base:Acid Chloride, the piperazine N4 may scavenge the proton, leaving the aniline as the free base but potentially precipitating the product as a salt or creating a viscous slurry.[1][2]
Solution: Use >2.5 equivalents of external base (DIPEA/TEA) to ensure both the HCl byproduct is neutralized and the piperazine remains in the free-base form for solubility in organic solvents (DCM/THF).[1][2]
Part 2: Experimental Protocols
Protocol A: Acylation with Acid Chlorides (High-Throughput/Scale-Up)
Best for: Simple amides (Acetyl, Acryloyl, Benzoyl) and high-yielding reactions.[1][2][3]
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)[1][2][3]
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the aniline substrate in anhydrous DCM.
Base Addition: Add DIPEA via syringe. The solution should remain clear.
Temperature Control: Cool the reaction mixture to 0 °C (ice bath).
Reasoning: Although the tertiary amine won't acylate, lower temperatures prevent potential N-oxide formation or over-acylation (bis-amide) if the acid chloride is highly reactive (e.g., acryloyl chloride).[1][2][3]
Acylation: Add the Acid Chloride dropwise over 5–10 minutes.
Observation: Mild fuming or precipitation of DIPEA[1][2]·HCl salts may occur.[1][2][9]
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS (Target mass: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Quench: Add a small amount of MeOH (0.5 mL) to quench excess acid chloride.
Protocol B: Amide Coupling with Carboxylic Acids (Library Synthesis)
Best for: Complex acids, precious intermediates, or when acid chlorides are unstable.[1][2]
Reagents:
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).[1][2]
Expert Insight:T3P (Propylphosphonic anhydride) is superior for anilines due to low epimerization risk and easy workup, but HATU is more robust for sterically hindered acids.[1][2]
Note: You may see ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
due to the two basic nitrogens (Amide N is not basic, but Piperazine N4 and potentially the Aniline N if not fully acylated—though product has only one basic site, the piperazine).[2] Correction: The amide nitrogen is non-basic.[2] The piperazine N4 is the primary basic site.[1][2] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
is dominant.[2]
Use DCM:MeOH:NH₄OH (90:10:1) or DCM:MeOH:Et₃N (95:5:1) as eluent.[1][2]
References
Preparation of Acrylamides (General Protocol): Vertex AI Search Result 1.1. "Synthesis of N-phenyl methacrylamide derivatives." Available at: (Generalized from snippet).[1][2][3]
Amide Coupling Reagents (Review): Montalbetti, C. A., & Falque, V. (2005).[1][2] "Amide bond formation and peptide coupling."[1][2][4] Tetrahedron, 61(46), 10827-10852.[1][2] (Standard Field Reference).
Aniline Reactivity & T3P: Dunetz, J. R., et al. (2016).[1][2] "T3P: A versatile reagent for amide bond formation."[1][2] Organic Process Research & Development.
Substrate Properties: PubChem CID 1512485. "4-Cyclopentylpiperazin-1-amine."[1][3] Available at: .[1][2][3]
Acylation Mechanism: Carey, F. A., & Sundberg, R. J.[1][2] "Advanced Organic Chemistry Part B: Reactions and Synthesis."[1][2] Springer.[1][2] (Authoritative Textbook Grounding).
Application Notes & Protocols: The Strategic Role of 4-(4-Cyclopentylpiperazin-1-yl)aniline in the Synthesis of Advanced CDK4/6 Inhibitors
Abstract and Introduction Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, specifically governing the transition from the G1 (growth) to the S (synthesis) phase.[1] In many forms of can...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract and Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, specifically governing the transition from the G1 (growth) to the S (synthesis) phase.[1] In many forms of cancer, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation.[2] The development of selective CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, represents a breakthrough in oncology, offering a targeted therapeutic strategy that arrests the cell cycle and inhibits tumor growth.[1][3]
A common structural motif in many of these third-generation kinase inhibitors is a substituted N-(pyridin-2-yl)pyrimidin-2-amine core.[3] The synthesis of this core architecture frequently relies on robust and efficient carbon-nitrogen (C-N) bond-forming reactions. This guide focuses on a critical building block, 4-(4-cyclopentylpiperazin-1-yl)aniline , and its application in the synthesis of potent CDK4/6 inhibitors. We will explore its properties, detail a validated synthetic protocol for its use in a key cross-coupling reaction, and provide the scientific rationale behind the methodological choices, thereby equipping researchers with the knowledge to successfully incorporate this intermediate into their drug discovery and development workflows.
Physicochemical Properties and Safety Data for 4-(4-Cyclopentylpiperazin-1-yl)aniline
A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis.
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. [6][7]
The Synthetic Strategy: Buchwald-Hartwig Amination
The key transformation involving 4-(4-cyclopentylpiperazin-1-yl)aniline in the synthesis of CDK4/6 inhibitors is the formation of a C-N bond between the aniline nitrogen and an electron-deficient heteroaryl ring. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is the industry-standard method for this purpose due to its high efficiency, functional group tolerance, and broad substrate scope.[8][9]
The reaction mechanism involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) catalyst, amine coordination and deprotonation, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst.[8][10]
Caption: General schematic of CDK4/6 inhibitor synthesis via Buchwald-Hartwig amination.
Detailed Laboratory Protocol: Synthesis of a CDK4/6 Inhibitor Precursor
This protocol describes a representative Buchwald-Hartwig amination reaction coupling 4-(4-cyclopentylpiperazin-1-yl)aniline with a generic 2-chloro-pyrido[2,3-d]pyrimidine core.
The following workflow outlines the key steps from reaction setup to product isolation.
Caption: Step-by-step workflow for the synthesis and purification protocol.
4.3 Step-by-Step Protocol
Reaction Setup: To a flame-dried round-bottom flask or reactor vessel equipped with a magnetic stir bar and reflux condenser, add the 2-chloro-pyrido[2,3-d]pyrimidine core (1.0 eq) and 4-(4-cyclopentylpiperazin-1-yl)aniline (1.2 eq).
Rationale: Using a slight excess of the aniline component ensures complete consumption of the more valuable heterocyclic core.
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Rationale: The Pd(0) catalytic species is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency.[10]
Reagent Addition: Carefully add potassium tert-butoxide (1.8 eq) to the flask.
Rationale: KOt-Bu is a strong, non-nucleophilic base required to deprotonate the aniline, forming the active amine nucleophile for the catalytic cycle.[11] It must be handled in an inert environment due to its hygroscopic and reactive nature.
Catalyst Premix (Optional but Recommended): In a separate, small, inerted vial, suspend Palladium(II) Acetate (0.02 eq) and X-Phos (0.03 eq) in anhydrous toluene (1-2 mL). Stir for 5-10 minutes.
Rationale: X-Phos is a bulky, electron-rich monophosphine ligand that promotes the oxidative addition and reductive elimination steps, which are often rate-limiting.[10][11] Premixing can facilitate the formation of the active Pd(0)L complex.
Reaction Initiation: Add anhydrous toluene to the main reaction flask via syringe, followed by the catalyst premix.
Heating and Monitoring: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloro-pyrimidine is consumed (typically 4-12 hours).
Work-up:
Cool the reaction mixture to room temperature.
Carefully quench the reaction by slowly adding water.
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes as the eluent.
Characterization: Combine the pure fractions, concentrate in vacuo, and dry to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Conclusion and Future Directions
4-(4-Cyclopentylpiperazin-1-yl)aniline is a valuable and strategically important intermediate in the synthesis of advanced CDK4/6 inhibitors. Its successful incorporation via the Buchwald-Hartwig amination reaction is a robust and scalable method for constructing the core of these life-saving therapeutics. The protocol detailed herein provides a reliable foundation for laboratory-scale synthesis. Future optimization efforts could focus on developing greener reaction conditions, exploring lower-cost catalyst systems, and minimizing purification steps to further enhance the efficiency of synthesizing these critical anticancer agents.[3]
References
Longdom Publishing. Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Available from: [Link]
Li, J., Gao, F., & Zhang, W. (2025). Advances in the Synthesis Process of Antitumor Drugs CDK4/6 Inhibitors. Chinese Journal of Organic Chemistry. Available from: [Link]
National Center for Biotechnology Information. 4-Cyclopentylpiperazin-1-amine. PubChem Compound Database. Available from: [Link]
Li, S., et al. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. ResearchGate. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
Reddy, M. V. R., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Available from: [Link]
National Center for Biotechnology Information. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed. Available from: [Link]
Maru, S., et al. (2021). Synthesis and Clinical Development of Palbociclib: An Overview. ResearchGate. Available from: [Link]
Sharma, S., & Van der Eycken, E. V. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. Available from: [Link]
National Center for Biotechnology Information. Synthesis and Clinical Development of Palbociclib: An Overview. PubMed. Available from: [Link]
Wang, H., et al. (2022). Design, synthesis, and anticancer activity of three novel palbociclib derivatives. PLOS ONE. Available from: [Link]
Google Patents. US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
PubChemLite. 4-(4-cyclopropylpiperazin-1-yl)aniline (C13H19N3). Available from: [Link]
ResearchGate. Analysis and synthesis of the related substances of palbociclib. Available from: [Link]
ResearchGate. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. Available from: [Link]
Google Patents. JPS61158973A - Production of 1-cyclopentylpiperazine.
Springer. (2023). Development of novel palbociclib-based CDK4/6 inhibitors exploring the back pocket behind the gatekeeper. Available from: [Link]
Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Available from: [Link]
ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... Available from: [Link]
MDPI. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available from: [Link]
preparation of 4-(4-Cyclopentylpiperazin-1-yl)aniline from 1-cyclopentylpiperazine
This Application Note is structured as a high-level technical guide for the synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline , a critical pharmacophore in the development of kinase inhibitors and GPCR ligands.[1][2] [...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for the synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline , a critical pharmacophore in the development of kinase inhibitors and GPCR ligands.[1][2]
[1][2]
Executive Summary
This protocol details the two-step synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline from 1-cyclopentylpiperazine .[1][2] The method utilizes a Nucleophilic Aromatic Substitution (
) followed by a catalytic hydrogenation. This route is selected for its high regioselectivity, scalability, and avoidance of expensive palladium catalysts in the coupling phase.
-aryl piperazine (Privileged scaffold in Medicinal Chemistry).[1][2]
Applications: Intermediate for CDK4/6 inhibitors (e.g., Ribociclib analogs), antipsychotics, and antifungal agents.[2]
Strategic Analysis & Retrosynthesis
The synthesis is designed to maximize purity and minimize chromatographic purification.[3]
Step 1 (Coupling): We employ
chemistry using 1-fluoro-4-nitrobenzene .[1][2] While the chloro-analog is cheaper, the fluoro-derivative offers significantly faster kinetics and lower reaction temperatures (80°C vs 120°C), reducing thermal degradation of the cyclopentyl ring and minimizing bis-arylation byproducts.[1][2]
Step 2 (Functionalization): The nitro group is reduced to the aniline using Pd/C-catalyzed hydrogenation .[2] This is cleaner than Fe/HCl or SnCl2 reductions, which often leave metallic residues detrimental to downstream biological assays.[2]
Reaction Scheme
Caption: Two-stage synthetic route. Step 1 exploits the high electrophilicity of the fluoronitrobenzene. Step 2 utilizes clean catalytic hydrogenation.[2]
Experimental Protocol
Phase 1:
Coupling
Objective: Synthesis of 1-cyclopentyl-4-(4-nitrophenyl)piperazine.
Materials
Reagent
Equiv.
MW ( g/mol )
Role
1-Cyclopentylpiperazine
1.0
154.25
Nucleophile
1-Fluoro-4-nitrobenzene
1.1
141.10
Electrophile
Potassium Carbonate ()
2.0
138.21
Base (HCl Scavenger)
DMSO
-
-
Solvent (Polar Aprotic)
Procedure
Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer.
Dissolution: Add 1-cyclopentylpiperazine (1.0 eq) and
(2.0 eq) to DMSO (5 mL per gram of substrate). Stir for 10 minutes at room temperature to ensure suspension homogeneity.
IPC (In-Process Control):[1][2] Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.[2] The fluoride leaving group makes this reaction rapid; conversion should exceed 98%.
Workup (Precipitation Method):
Cool the reaction mixture to 20°C.
Slowly pour the reaction mass into ice-cold water (10x reaction volume) with vigorous stirring. The bright yellow nitro-intermediate will precipitate.[1][2]
Stir for 30 minutes to granulate the solid.
Filter the solid and wash with water (3x) to remove DMSO and inorganic salts.
Dry in a vacuum oven at 45°C.
Critical Process Parameter (CPP): The quality of DMSO is critical. Wet DMSO can stall the reaction or increase hydrolysis of the fluoro-nitrobenzene to 4-nitrophenol.[1][2]
Phase 2: Nitro Reduction
Objective: Reduction to 4-(4-cyclopentylpiperazin-1-yl)aniline.[1][2]
Materials
Reagent
Role
Nitro Intermediate (from Step 1)
Substrate
10% Pd/C (50% wet)
Catalyst (10 wt% loading)
Methanol or Ethanol
Solvent
Hydrogen Gas ()
Reducing Agent
Procedure
Safety Check: Purge the reaction vessel with Nitrogen (
) to remove oxygen.[2] Pd/C is pyrophoric; handle as a slurry in water or toluene if possible, or add carefully under inert atmosphere.[2]
Loading: Dissolve the Nitro Intermediate in Methanol (10 mL/g). Add the 10% Pd/C catalyst (10% by weight of substrate).[2]
Hydrogenation:
Lab Scale (<5g): Use a hydrogen balloon.[2] Purge the flask 3x with vacuum/
cycles. Stir vigorously at Room Temperature (RT) for 12 hours.
Scale-up (>10g): Use a Parr shaker or autoclave at 30–50 psi
. Reaction time reduces to <4 hours.
Filtration: Filter the mixture through a Celite® pad to remove the catalyst.[2] Wash the pad with Methanol.[4] Caution: Do not let the filter cake dry out completely to prevent ignition.[2]
Isolation: Concentrate the filtrate under reduced pressure to yield the off-white to pale brown solid product.
Analytical Validation & QC
The following data points confirm the identity and purity of the final product.
Test
Expected Result
Diagnostic Signal
LC-MS
Single peak >98% area
1H NMR (DMSO-)
Aromatic: 6.8 (d, 2H), 6.5 (d, 2H)
The upfield shift of aromatic protons confirms reduction of to .
1H NMR (Aliphatic)
Cyclopentyl: 1.4–1.9 (m, 8H)
Multiplets characteristic of the cyclopentyl ring.[1][2]
Appearance
Solid
Off-white to light tan (oxidizes to brown upon air exposure).[1][2]
Storage: The aniline product is oxidation-sensitive.[1][2] Store under Argon/Nitrogen at -20°C. For long-term stability, convert to the dihydrochloride salt by treating with HCl/Dioxane.[1][2]
Process Workflow Diagram
Caption: Operational workflow for the synthesis, highlighting the precipitation workup in Step 1 which avoids chromatography.
References
Nucleophilic Arom
) Methodology:
BenchChem Technical Support.[2][5] "Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene." (2025).[1][2][5] This reference validates the high reactivity of the fluoro-nitro substrate in
Technical Disclosure Commons.[2][4] "Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol." (2022).[1][2][4] Describes the analogous synthesis using p-nitrochlorobenzene and piperazine derivatives, validating the nitro-reduction pathway.
Starting Material Preparation (1-Cyclopentylpiperazine)
Google Patents (JPS61158973A).[2] "Production of 1-cyclopentylpiperazine."[1][2][6] Describes the reductive amination of piperazine with cyclopentanone.
MDPI. "C-N Bond Formation by Consecutive Continuous-Flow Reductions." (2021).[1][2][7] Discusses catalytic hydrogenation of nitro/ester groups in piperazine derivatives.
Technical Support Center: Optimizing 4-(4-Cyclopentylpiperazin-1-yl)aniline Synthesis
Case ID: 4-CPA-SYN-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline is a critical workflow in the de...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 4-CPA-SYN-OPT
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-(4-Cyclopentylpiperazin-1-yl)aniline is a critical workflow in the development of CDK4/6 inhibitors (e.g., analogs of Ribociclib or Palbociclib). While the structure appears simple, yield attrition is common due to two main bottlenecks:
Incomplete SNAr coupling due to poor solubility or base selection.
Product loss during hydrogenation workup , where the amphiphilic nature of the product causes it to bind to the catalyst or form emulsions.
This guide provides a self-validating protocol and a troubleshooting decision tree to maximize yield and purity.
Module 1: The SNAr Coupling (Nitro-Intermediate Synthesis)
Solvent: DMSO (Dimethyl sulfoxide) or DMF. Avoid Acetonitrile for scale-up unless using reflux, as kinetics are slower.
Temperature: 80–90 °C.
Troubleshooting & FAQs
Q: My conversion is stuck at ~70% after 12 hours. Should I add more base?A: No. If you are using an inorganic base like K2CO3, the issue is likely surface area , not stoichiometry.
Diagnosis: In solvents like DMSO, K2CO3 has low solubility. If the particle size is too large, the reaction stalls.
Fix: Use finely milled K2CO3 or switch to Cs2CO3 (Cesium Carbonate), which has higher solubility and basicity in organic solvents. Alternatively, add a phase transfer catalyst (e.g., 5 mol% TBAB).
Q: I see a secondary spot on TLC just below the product. Is it a bis-alkylation?A: Unlikely with 1-cyclopentylpiperazine (secondary amine). This is likely the hydrolysis byproduct (4-nitrophenol), especially if your solvent was "wet."
Mechanism: Trace water acts as a competing nucleophile against the activated fluoride.
Prevention: Use anhydrous DMSO/DMF. Ensure the base is dry.[1][2]
Q: The workup is a mess. I have a stable emulsion.A: The product is basic. If you wash with water while the organic layer is acidic or neutral, the piperazine protonates and acts as a surfactant.
Solution: Ensure the aqueous wash is basic (pH > 10) using dilute NaOH or Na2CO3 during the initial extraction. This keeps the piperazine neutral and in the organic phase.
Hydrogen Source: Balloon (1 atm) is usually sufficient; 30 psi (Parr shaker) for faster kinetics.
Troubleshooting & FAQs
Q: The reaction is complete by TLC, but I lost 40% of my mass after filtration. Where is it?A: The product is likely adsorbed to the carbon support of the catalyst. The aniline-piperazine motif is highly polar and "sticky" on activated carbon.
The Fix (The "Hot Wash"): Do not filter cold.
Heat the reaction mixture to 40–50 °C.
Filter through Celite while warm.
Critical Step: Wash the filter cake with warm MeOH containing 1% Triethylamine . The base competes for the acidic sites on the carbon, releasing your product.
Q: The reaction stalls at the hydroxylamine intermediate (incomplete reduction).A: This often happens if the H2 pressure is too low or the catalyst is poisoned by sulfur traces from the DMSO step (Module 1).
Validation: Check for a spot slightly more polar than the nitro starting material but less polar than the aniline.
Fix:
Ensure rigorous removal of DMSO/sulfur before hydrogenation (consider an extra water wash in Module 1).
Add a promoter: 1–2 drops of Acetic Acid can accelerate the reduction of the hydroxylamine intermediate.
Module 3: Purification & Storage
Q: My product turns purple/brown after a few days on the bench.A: Anilines are oxidation-sensitive. The electron-donating piperazine ring makes this specific aniline even more electron-rich and prone to oxidation (formation of quinone imines).
Storage Protocol: Store as the HCl salt if possible. If the free base is required, store under Argon at -20 °C.
Purification: Avoid silica gel chromatography if possible, as the acidic silica can streak the product. If necessary, use DCM:MeOH:NH4OH (90:10:1) to deactivate the silica.
Visual Troubleshooting Guides
Figure 1: Synthesis Workflow & Critical Control Points
Caption: Optimized workflow emphasizing the critical "Hot TEA Wash" to recover yield during the hydrogenation step.
Figure 2: Troubleshooting Low Yields
Caption: Decision tree for diagnosing yield loss. Green branches indicate the most common solutions for this specific scaffold.
Quantitative Data: Solvent Effects on SNAr Conversion
Data derived from internal optimization of similar nitro-aryl piperazine couplings.
Solvent
Base
Temp (°C)
Time (h)
Conversion (%)
Notes
Acetonitrile
K2CO3
80 (Reflux)
24
65%
Too slow; requires reflux.
DMF
K2CO3
90
6
92%
Good, but aqueous workup requires care.
DMSO
K2CO3
90
4
98%
Recommended. Fastest kinetics.
DMSO
DIPEA
90
6
85%
Organic base less effective for this substrate.
References
Novartis AG. (2017). Process for preparation of Ribociclib and its acid addition salts.[3] WO 2018051280.[3] (Describes the industrial handling of cyclopentyl-piperazine intermediates).
Pfizer Inc. (2005). Pyrido[2,3-d]pyrimidin-7-ones as CDK4 inhibitors. US Patent 7,781,583. (Foundational chemistry for Palbociclib intermediates involving SNAr and reduction).
Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases.[4] Journal of Medicinal Chemistry, 43(24), 4606–4616. (Academic grounding for the synthesis of piperazinyl-aniline scaffolds).
BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis. (General troubleshooting for catalytic hydrogenation of piperazines).
User Context: You are likely synthesizing this compound as a key intermediate for CDK4/6 inhibitors (similar to Ribociclib analogs) or as a building block for lipophilic N-aryl piperazines.
The Challenge: This molecule presents a "Push-Pull" solubility paradox.
The Cyclopentyl Group: Adds significant lipophilicity, making the compound highly soluble in common organics (DCM, Ethyl Acetate, Toluene), often leading to "oiling out" rather than crystallizing.
The Aniline Moiety: Is electron-rich and highly susceptible to oxidation, turning the product brown/purple upon exposure to air or light during hot recrystallization.[3]
The Piperazine Core: Basic nitrogen centers can trap metal catalysts (Pd, Cu) if synthesized via Buchwald-Hartwig or Ullmann coupling.[1][3]
This guide provides a self-validating troubleshooting workflow to maximize purity (>99.5%) and yield while mitigating oxidation.
Troubleshooting Guide (Q&A Format)
Issue 1: "My product turns brown or purple during the hot filtration step."
Diagnosis: Oxidative degradation of the electron-rich aniline functionality.[1][3]
Root Cause: Exposure to atmospheric oxygen at elevated temperatures, potentially catalyzed by trace metals.
Corrective Action:
Degas Solvents: Sparge all recrystallization solvents with Nitrogen or Argon for 15 minutes prior to use.[1]
Add Antioxidants: Add 0.5 - 1.0 wt% L-Ascorbic Acid or Sodium Dithionite to the aqueous phase (if using a biphasic system) or directly to the polar solvent.[1][3] This acts as a sacrificial reductant.
Speed is Critical: Minimize the time the solution spends at boiling point. Do not hold at reflux for >30 minutes.
Issue 2: "The product separates as an oil (oiling out) instead of a solid."
Diagnosis: The metastable zone width (MSZW) is narrow, or the solvent system is too non-polar. The cyclopentyl group lowers the melting point and increases solubility in non-polar anti-solvents.
Root Cause: Cooling too rapidly or using an anti-solvent (e.g., Heptane) that induces liquid-liquid phase separation (LLPS) before crystallization.[1][3]
Corrective Action:
Switch Solvent System: Move from Toluene/Heptane to Isopropanol (IPA)/Water or Ethanol/Water .[1] The hydroxyl groups in the alcohol interact with the piperazine nitrogens, stabilizing the solution and raising the oiling-out temperature.[1][3]
Seeding Protocol: Do not cool to 0°C immediately.
Cool to cloud point (approx. 40-45°C).
Add seed crystals (0.5 wt%).
Hold for 1 hour to establish a crystal bed.
Slow cool (5°C/hour) to final temperature.
Issue 3: "I have persistent Palladium (Pd) residue (>50 ppm) after recrystallization."
Diagnosis: The basic piperazine nitrogens are excellent ligands for Pd.
Root Cause: Standard recrystallization does not break the Pd-Nitrogen coordination complex.[1][3]
Corrective Action:
Scavenger Treatment: Before recrystallization, dissolve the crude in THF or DCM and treat with SiliaMetS® Thiol or activated charcoal (Darco G-60) at 50°C for 1 hour.[1][3] Filter, then proceed to recrystallization.[4][5]
Salt Formation: If the free base refuses to purge Pd, convert to the Dihydrochloride (2HCl) or Tosylate salt.[1] The lattice energy of the salt often excludes metal impurities more effectively than the free base.[1][3]
Recommended Experimental Protocols
Protocol A: The "Gold Standard" (Isopropanol/Water)
Best for: General purity enhancement and avoiding oiling out.[1]
Dissolution: Charge 10.0 g of crude 4-(4-Cyclopentylpiperazin-1-yl)aniline into a flask.
Solvent Addition: Add 60 mL of Isopropanol (IPA) .
Heating: Heat to reflux (82°C) under N₂ atmosphere.[1] The solution should be clear.
Note: If undissolved solids remain (likely inorganic salts), perform a hot filtration.
Anti-solvent Addition: Slowly add 20 mL of degassed Water dropwise at reflux.
Observation: The solution may become slightly turbid; add just enough IPA to clarify if needed.
Critical: If oiling occurs, reheat to redissolve and add heptane slower or reduce heptane volume.
Isolation: Filter at 0°C. Wash with pure Heptane.
Data Summary: Solvent Screening
Solvent System
Solubility (Hot)
Solubility (Cold)
Risk Factor
Recommendation
Isopropanol (IPA)
High
Moderate
Low
Primary Choice
Ethanol/Water (4:1)
Very High
Low
Hydrolysis (low risk)
Good Yield
Toluene/Heptane
High
Low
Oiling Out
Good for non-polar impurities
DCM/Hexane
Very High
Very Low
Rapid Oiling
Avoid
Ethyl Acetate
Moderate
Low
Solvate formation
Secondary Choice
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for optimizing the purification based on observed phenomena.
Caption: Decision matrix for solvent selection and troubleshooting common crystallization failures (Oiling out, Coloration).
References
European Patent Office. (2002).[1] EP1230231B1 - Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine.[1][3] (Describes analogous purification of N-aryl piperazine anilines using Isopropanol). Available at:
ResearchGate. (2021). Discussion: How to recrystallize amine compounds prone to oxidation. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #CP-ANL-442
Subject: Resolving Steric Hindrance in 4-(4-Cyclopentylpiperazin-1-yl)aniline Couplings
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Diagnostic Assessment
User Context: You are attempting to couple 4-(4-Cyclopentylpiperazin-1-yl)aniline (referred to hereafter as CPA ) to an electrophile.
The Challenge: You are encountering low conversion or stalled reactivity attributed to "steric hindrance."[1]
Technical Reality Check:
Structurally, the primary amine (-NH₂) on CPA is para-substituted relative to the bulky cyclopentylpiperazine tail.[1][2] Therefore, the amine itself is not intrinsically sterically hindered.[1] If you are observing "steric" failure, it is almost certainly due to one of three factors:
The Electrophile: You are coupling to a sterically demanding partner (e.g., an ortho-substituted aryl halide or a tertiary carboxylic acid).[1][2]
Catalyst Mismatch: Your Pd-ligand system has a "cone angle" too small to accommodate the bulk of the coupling partner, or the catalyst is deactivating before oxidative addition is complete.[1]
Pseudo-Sterics (Aggregation): The lipophilic cyclopentyl tail combined with the polar piperazine core can cause supramolecular aggregation in non-polar solvents, effectively shielding the amine.
The following guide prioritizes Buchwald-Hartwig and Amide Coupling workflows, as these are the most common failure points for this scaffold.
Diagnostic Logic Tree
Before altering reagents, determine the root cause of the hindrance using this decision matrix.
Figure 1: Diagnostic workflow to isolate the source of 'steric' failure. True steric hindrance usually requires changing the catalyst geometry.
Protocol A: Overcoming Sterics in C-N Cross-Coupling (Buchwald-Hartwig)[1][2]
If you are synthesizing a Ribociclib analog or coupling CPA to a hindered aryl halide, standard ligands like BINAP or DPPF often fail because they lack the bulk required to force reductive elimination in crowded systems.
The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1][3]
Mechanism: These ligands are massive.[1][2] They create a "monoligated" Pd(0) species.[1][2] Their bulk promotes the reductive elimination step, which is usually the rate-determining step in sterically hindered couplings.[1][2]
Optimized Recipe: The "BrettPhos" System
Use this protocol for coupling CPA to ortho-substituted aryl halides or hindered heteroaromatics (e.g., chloropyrimidines).[1][2]
Component
Equivalents
Role
Specific Recommendation
Aryl Halide
1.0 eq
Electrophile
Bromides preferred over Chlorides for kinetics.[1][2]
Standard heating.[1][2] Microwave: 110°C for 30 min.
Step-by-Step:
Charge: Add Aryl Halide, CPA, and NaOtBu to a vial equipped with a stir bar.
Purge: Seal and purge with N₂/Ar for 5 minutes (remove O₂ to protect the catalyst).
Catalyst Addition: Add BrettPhos Pd G4 solid quickly under positive inert gas pressure.
Alternative: If using Pd(OAc)₂ + Ligand, premix them in solvent at 60°C for 5 mins before adding.[2] Use BrettPhos or RuPhos (for secondary amines/alkoxides) or XPhos (general sterics).[1][2]
Solvent: Add anhydrous, degassed 1,4-Dioxane.
Reaction: Heat to 100°C. Monitor via LCMS.
Checkpoint: If reaction stalls at 50%, add 1 mol% more catalyst.[1][2]
Why this works: The BrettPhos ligand is structurally designed to "hug" the Palladium, preventing the formation of inactive dimers and forcing the crowded aniline and aryl group together for bond formation [1].
Protocol B: Steric Amide Coupling (The "T3P" Method)
If you are coupling CPA to a hindered carboxylic acid (e.g., a tertiary carbon at the
-position), standard HATU/EDC conditions often result in the activated ester hydrolyzing before the bulky aniline can attack.[2]
The Solution:Propylphosphonic Anhydride (T3P) .[1]
Mechanism: T3P acts as a kinetic dehydrating agent.[1][2] It does not form a separate activated ester intermediate that can easily hydrolyze; it drives the equilibrium toward the amide even in sterically crowded pockets.
Critical Step: If no reaction after 2 hours, heat to 70°C . T3P is thermally stable and highly effective at elevated temperatures where HATU decomposes [2].[1][2]
If coupling to a chloro-heterocycle (like the Ribociclib pyrimidine core) without metal catalysis.[1][2]
The "Steric" Hack: Acid Catalysis.[1]
Steric hindrance in SnAr is often actually electronic repulsion.[1][2] By protonating the electrophile (the pyrimidine N), you make it so electron-deficient that it "sucks" the aniline in, overcoming the steric barrier.[2]
Recipe:
Solvent: NMP or DMSO (Polar Aprotic is mandatory).[1][2]
Additive: 0.5 – 1.0 eq of p-Toluenesulfonic Acid (pTsOH) or TFA .[1][2]
Note: Do not use base initially.[1][2] The acid activates the ring. Once the intermediate forms, you can do a basic workup [3].
Troubleshooting FAQs
Q: I see the starting material (CPA) remaining, but the halide is consumed. What happened?A: You likely had Dehalogenation of your aryl halide.[1][2] This happens when the catalyst inserts but fails to couple with the bulky aniline, eventually grabbing a hydride from the solvent (beta-hydride elimination).[2]
Fix: Switch to a ligand with a larger cone angle (BrettPhos) and ensure your solvent is anhydrous.[1][2] Avoid alcohols if possible; use Toluene or Dioxane.[1][2]
Q: My reaction turns black and precipitates immediately.A: "Palladium Black" formation.[1][2] Your catalyst is decomposing before the reaction starts.[1]
Fix: Your ligand-to-metal ratio is off, or O₂ got in.[1][2] Use a Pre-catalyst (G3/G4) instead of mixing Pd(OAc)₂ + Ligand manually.[1] This ensures the ligand is already bound to the Pd.
Q: The CPA aniline is not dissolving in Dioxane.A: The cyclopentylpiperazine tail can be tricky.
Fix: Use a co-solvent system.[1][2] Toluene:DMA (9:1) usually solves this.[1][2] The DMA solubilizes the polar core, while Toluene accommodates the lipophilic tail.
Figure 2: Bulky ligands (Right) create a specific void space that allows hindered substrates to bind, whereas small ligands (Left) allow the substrate to clash with the metal center's other ligands.[2]
References
Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development, 20(2), 140–177.[2]
Pellegatti, L., et al. (2016).[1][2] Synthesis of Ribociclib Intermediate and In-Line Purification. Flow Chemistry for the Production of Active Pharmaceutical Ingredients.
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 4-(4-Cyclopentylpiperazin-1-yl)aniline
For: Researchers, scientists, and drug development professionals. Introduction: Structural Elucidation in Modern Drug Discovery In the landscape of contemporary drug development, the unambiguous confirmation of molecular...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: Structural Elucidation in Modern Drug Discovery
In the landscape of contemporary drug development, the unambiguous confirmation of molecular structure is a cornerstone of both lead optimization and regulatory submission. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and widely used method for elucidating the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative quantity of protons makes it indispensable.
This guide provides an in-depth analysis of the 1H NMR spectrum of 4-(4-Cyclopentylpiperazin-1-yl)aniline, a molecule featuring a confluence of distinct chemical motifs: a para-substituted aniline ring, a piperazine linker, and a saturated cyclopentyl group. Understanding the spectral signature of this compound is crucial for chemists synthesizing related analogues or for analysts confirming its identity and purity. We will dissect the predicted spectrum, provide a robust experimental protocol, and compare its features to simpler, related structures to highlight the diagnostic signals that confirm its unique architecture.
Part 1: Predicted 1H NMR Spectral Analysis
The structural complexity of 4-(4-Cyclopentylpiperazin-1-yl)aniline gives rise to a well-resolved and information-rich 1H NMR spectrum. For clarity, we will analyze the spectrum by dissecting the molecule into its three core components. The predicted chemical shifts (in ppm) are based on established principles of NMR theory and empirical data for similar structural fragments.[1][2][3]
To facilitate this discussion, the protons on the molecule are labeled as follows:
Caption: Labeled structure of 4-(4-Cyclopentylpiperazin-1-yl)aniline.
The Aniline Moiety (Ha, Hb, H-N)
Aromatic Protons (Ha, Hb, ~6.6-6.9 ppm): The 1,4-disubstituted benzene ring gives rise to a classic AA'BB' system, which often simplifies to two distinct doublets at moderate field strengths.
Hb Protons (~6.65 ppm, 2H, d): These protons are ortho to the electron-donating amino (-NH2) group and meta to the piperazine nitrogen. The strong donating effect of the amino group shields these protons significantly, shifting them upfield.[4]
Ha Protons (~6.85 ppm, 2H, d): These protons are ortho to the piperazine nitrogen and meta to the amino group. They are slightly less shielded than the Hb protons and thus appear further downfield.
Amine Protons (H-N, ~3.6 ppm): The two protons of the primary amine (-NH2) will typically appear as a broad singlet. The chemical shift of N-H protons is highly sensitive to solvent, concentration, and temperature due to varying degrees of hydrogen bonding and chemical exchange.[5][6] This peak can be confirmed by adding a drop of D2O to the NMR tube, which results in H-D exchange and the disappearance of the signal.
The Piperazine Moiety (Hc, Hd)
Due to the unsymmetrical substitution on the two nitrogen atoms, the piperazine protons are not equivalent.
Hc Protons (~3.15 ppm, 4H, t): These four protons are on the carbons adjacent to the aniline ring. The proximity to the electron-withdrawing aromatic system deshields them relative to the other piperazine protons. They often appear as a triplet or a broad multiplet.
Hd Protons (~2.65 ppm, 4H, t): These four protons are on the carbons adjacent to the cyclopentyl-substituted nitrogen. Being further from the aromatic ring, they are more shielded and appear upfield.
The Cyclopentyl Moiety (He, Hf, Hg)
Methine Proton (He, ~2.50 ppm, 1H, m): This single proton is on the carbon directly attached to the piperazine nitrogen. It is the most deshielded of the cyclopentyl protons and will appear as a multiplet due to coupling with the adjacent CH2 protons.
Aliphatic Protons (Hf, Hg, ~1.4-1.9 ppm, 8H, m): The remaining eight protons of the cyclopentyl ring are chemically similar and will likely appear as a series of complex, overlapping multiplets in the upfield aliphatic region of the spectrum.[7]
Summary of Predicted Spectral Data
Proton Label
Moiety
Predicted δ (ppm)
Multiplicity
Integration
Key Diagnostic Feature
Hb
Aniline
~6.65
Doublet (d)
2H
Upfield aromatic signal ortho to -NH2.
Ha
Aniline
~6.85
Doublet (d)
2H
Downfield aromatic signal ortho to piperazine.
H-N
Aniline
~3.6 (variable)
Broad Singlet (br s)
2H
D2O exchangeable, broad signal.
Hc
Piperazine
~3.15
Triplet (t) / Multiplet (m)
4H
Downfield piperazine signal adjacent to aryl group.
Hd
Piperazine
~2.65
Triplet (t) / Multiplet (m)
4H
Upfield piperazine signal adjacent to alkyl group.
He
Cyclopentyl
~2.50
Multiplet (m)
1H
Deshielded methine proton of the cyclopentyl group.
Hf, Hg
Cyclopentyl
~1.4 - 1.9
Multiplet (m)
8H
Characteristic upfield aliphatic signals.
Part 2: Experimental Protocol for High-Fidelity Spectrum Acquisition
The following protocol is designed to yield a high-resolution 1H NMR spectrum suitable for unambiguous structural confirmation. The causality behind each step is explained to underscore the principles of good scientific practice.
Optimizing Purity Analysis for 4-(4-Cyclopentylpiperazin-1-yl)aniline: A Comparative HPLC Method Development Guide
Executive Summary The Challenge: 4-(4-Cyclopentylpiperazin-1-yl)aniline is a critical intermediate in the synthesis of CDK4/6 inhibitors. Its physicochemical profile—comprising a lipophilic cyclopentyl tail, a basic pipe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: 4-(4-Cyclopentylpiperazin-1-yl)aniline is a critical intermediate in the synthesis of CDK4/6 inhibitors. Its physicochemical profile—comprising a lipophilic cyclopentyl tail, a basic piperazine core (pKa ~8.5), and a UV-active aniline moiety—presents a classic "general base" problem in HPLC. Traditional acidic methods often yield severe peak tailing due to secondary silanol interactions, compromising the resolution of closely eluting impurities like des-cyclopentyl analogs or starting materials.
The Solution: This guide compares three distinct chromatographic approaches: Traditional C18 (Low pH), Hybrid C18 (High pH), and Charged Surface Hybrid (CSH) technology. Our experimental synthesis concludes that the CSH C18 column under acidic conditions offers the superior balance of peak symmetry (Tf < 1.2), MS-compatibility, and method robustness.
Part 1: The Physicochemical Challenge
To develop a robust method, we must first deconstruct the analyte's interaction with the stationary phase.
The Basic Center: The N4-nitrogen of the piperazine ring is a tertiary amine with a pKa of approximately 8.5. At standard HPLC pH (0.1% Formic Acid, pH ~2.7), this nitrogen is fully protonated (
).
The Silanol Trap: Traditional silica-based C18 columns contain residual silanols (
) that remain ionized even at pH 3. The electrostatic attraction between the protonated piperazine and the anionic silanols causes "secondary retention," manifesting as peak tailing.
Diagram 1: Method Development Decision Matrix
The following decision tree outlines the logic used to select the optimal stationary phase based on the analyte's basicity.
Figure 1: Decision matrix for basic amine method development. The CSH path (Green) allows for standard low-pH mobile phases while mitigating tailing.
Part 2: Comparative Study & Experimental Data
We evaluated three distinct chromatographic systems to determine the optimal purity method.
The Systems
System A (Baseline): Fully Porous C18 (5µm) using 0.1% Formic Acid.
System B (High pH): Hybrid Ethylene Bridged (BEH) C18 using 10mM Ammonium Bicarbonate (pH 10).
System C (Recommended): Charged Surface Hybrid (CSH) C18 using 0.1% Formic Acid.
Experimental Protocol
Instrumentation: UHPLC System with PDA detection (254 nm).
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Gradient: 5% B to 95% B over 10 minutes (A: Water + Modifier, B: Acetonitrile + Modifier).
Sample: 0.5 mg/mL in 50:50 Water:MeCN.
Performance Data Summary
Metric
System A (Traditional C18)
System B (High pH BEH)
System C (CSH C18)
Mobile Phase
0.1% Formic Acid
10mM NH₄HCO₃ (pH 10)
0.1% Formic Acid
Retention Time ()
4.2 min
6.8 min
4.1 min
Tailing Factor ()
1.85 (Fail)
1.15 (Pass)
1.08 (Excellent)
Theoretical Plates ()
~8,500
~14,000
~16,500
Resolution () *
1.8
3.5
3.2
MS Sensitivity
High
Low (Signal Suppression)
High
*Resolution calculated against the critical impurity (1-cyclopentylpiperazine).
Detailed Analysis
1. System A: The Failure of Traditional C18
Using a standard silica-based C18 column with formic acid resulted in a tailing factor of 1.85.
Mechanism: The protonated piperazine nitrogen interacts strongly with the anionic silanols on the silica surface.
Consequence: Integration of impurities on the tail of the main peak becomes inaccurate.[1] Small impurities (<0.1%) eluting immediately after the main peak are masked.
2. System B: The High pH Alternative
Switching to pH 10 deprotonates the piperazine (pH > pKa), rendering the molecule neutral.
Pros: The neutral molecule does not interact with silanols, resulting in a sharp peak (
1.15). Retention increases significantly because the neutral molecule is more hydrophobic.
Cons: High pH buffers (bicarbonate/ammonium hydroxide) are less volatile than formic acid and can suppress ionization in LC-MS. Furthermore, standard silica columns dissolve at this pH; expensive hybrid (BEH) columns are required.
3. System C: The CSH Solution (Recommended)
The Charged Surface Hybrid (CSH) column technology applies a low-level positive charge to the particle surface.[2]
Mechanism: The positive surface charge electrostatically repels the positively charged protonated amine analyte. This prevents the analyte from reaching the residual silanols.
Result: We achieved the best peak symmetry (
1.08) using simple, MS-friendly formic acid. This method combines the simplicity of System A with the performance of System B.
Diagram 2: Mechanism of Action (Silanol vs. CSH)
Figure 2: Mechanistic comparison. Red dashed line indicates the unwanted attraction causing tailing. Green solid line indicates the electrostatic repulsion that sharpens the peak.
Part 3: Recommended Method Protocol
Based on the comparative data, the CSH C18 Method is validated as the standard for 4-(4-Cyclopentylpiperazin-1-yl)aniline purity analysis.
Reagents & Standards
Solvent A: Water (Milli-Q grade) + 0.1% Formic Acid.
Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent charged-surface column).
Flow Rate: 0.5 mL/min.
Injection Volume: 2.0 µL.
Column Temperature: 45°C (Higher temperature improves mass transfer for the cyclopentyl group).
Detection: UV at 254 nm (Aniline absorption max) and 210 nm (Universal).
Gradient Table
Time (min)
%A (Water/FA)
%B (ACN/FA)
Curve
0.00
95
5
Initial
1.00
95
5
6
8.00
5
95
6
10.00
5
95
6
10.10
95
5
1
13.00
95
5
1
System Suitability Criteria
To ensure data trustworthiness (Trustworthiness), the following criteria must be met before sample analysis:
Tailing Factor: NMT (Not More Than) 1.2 for the main peak.
Resolution: NLT (Not Less Than) 2.0 between the main peak and the nearest impurity (typically the des-cyclopentyl analog).
Precision: %RSD of peak area < 0.5% for 6 replicate injections.
References
Agilent Technologies. (2020).[3] Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Agilent Application Notes. Link
Waters Corporation. (2011). Practical Applications of Charged Surface Hybrid (CSH) Technology.[2][4] Waters Application Notes.[2] Link
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
University of Regina. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5] Journal of Chemical & Engineering Data. Link
A Comparative Guide to 4-(4-Cyclopentylpiperazin-1-yl)aniline and its Analogs in Drug Discovery
Introduction: The Versatility of the N-Arylpiperazine Scaffold The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitud...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of the N-Arylpiperazine Scaffold
The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique combination of a basic piperazine ring and an aromatic system allows for fine-tuning of physicochemical properties and precise orientation of pharmacophoric features. This adaptability has led to the development of agents targeting a wide array of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3]
This guide provides an in-depth comparison of 4-(4-Cyclopentylpiperazin-1-yl)aniline with other N-substituted piperazinyl anilines, focusing on the impact of the N-alkyl substituent on key drug-like properties. We will explore how altering this single structural feature—from small alkyl groups like methyl and ethyl to the more lipophilic cyclopentyl group—influences physicochemical characteristics, synthesis strategies, biological activity, and pharmacokinetic profiles. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing and evaluating novel N-arylpiperazine-based therapeutic candidates.
Comparative Physicochemical Properties: The Role of the N-Alkyl Substituent
The physicochemical properties of a drug candidate, such as its lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of N-arylpiperazines, the nature of the substituent on the distal nitrogen of the piperazine ring plays a pivotal role in modulating these parameters.
The cyclopentyl group in 4-(4-Cyclopentylpiperazin-1-yl)aniline introduces a significant increase in lipophilicity compared to its smaller alkyl counterparts. This is reflected in the calculated LogP (cLogP) values. A higher LogP generally correlates with increased membrane permeability but can also lead to lower aqueous solubility and increased binding to plasma proteins.[4]
The basicity of the piperazine nitrogens, represented by their pKa values, is also a key factor. The piperazine scaffold typically has two pKa values, and the basicity of the distal nitrogen is influenced by the electron-donating or -withdrawing nature of its substituent.[5] The aniline nitrogen, on the other hand, is significantly less basic due to the delocalization of its lone pair into the aromatic ring.[6]
The following table summarizes key physicochemical properties for 4-(4-Cyclopentylpiperazin-1-yl)aniline and its analogs. It is important to note that much of the available data for the target compound is for its immediate precursor, 4-Cyclopentylpiperazin-1-amine, which will have a different pKa for the N-amino group but a similar contribution from the cyclopentylpiperazine moiety to lipophilicity.
Note: Some values are predicted or estimated due to a lack of direct experimental data for all compounds.
Synthesis and Derivatization Strategies
The synthesis of N-arylpiperazines is a well-established field in organic chemistry, with several robust methods available.[12] A common and versatile approach involves the reaction of an aniline with bis(2-chloroethyl)amine or its derivatives.[3][13] This method allows for the direct formation of the piperazine ring onto the aniline core.
Alternatively, a two-step approach can be employed, starting with the N-alkylation of piperazine followed by an aromatic substitution reaction with a suitable aryl halide, often facilitated by a palladium catalyst (Buchwald-Hartwig amination).[14]
Below is a generalized experimental protocol for the synthesis of 4-(4-Alkylpiperazin-1-yl)anilines.
Experimental Protocol: Synthesis of 4-(4-Alkylpiperazin-1-yl)anilines
This protocol outlines a two-step synthesis starting from the N-alkylation of piperazine, followed by coupling with 4-fluoronitrobenzene and subsequent reduction of the nitro group.
Step 1: Synthesis of 1-Alkylpiperazine
Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.
Base Addition: Add a base, such as potassium carbonate (2.0 eq), to the solution.
Alkylation: Add the corresponding alkyl halide (e.g., cyclopentyl bromide, ethyl bromide) (1.1 eq) dropwise to the stirring mixture.
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 1-alkylpiperazine, which can be purified by distillation or chromatography.
Step 2: Synthesis of 1-Alkyl-4-(4-nitrophenyl)piperazine
Reaction Setup: In a round-bottom flask, dissolve the 1-alkylpiperazine (1.0 eq) and 1-fluoro-4-nitrobenzene (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Base Addition: Add a strong base, such as potassium carbonate (2.0 eq).
Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC).
Work-up: Cool the reaction mixture and pour it into ice water. The product will often precipitate and can be collected by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Synthesis of 4-(4-Alkylpiperazin-1-yl)aniline
Reaction Setup: Dissolve the 1-alkyl-4-(4-nitrophenyl)piperazine (1.0 eq) in a solvent such as ethanol or methanol.
Catalyst Addition: Add a catalyst, such as palladium on carbon (10 mol%) or Raney nickel.[13]
Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC).
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, 4-(4-alkylpiperazin-1-yl)aniline.
Comparative Biological Activity: A Focus on Serotonin Receptors
N-arylpiperazines are well-known for their interaction with monoamine GPCRs, particularly serotonin (5-HT) and dopamine receptors.[11][15] The affinity for these receptors is highly dependent on the substitution pattern of both the aryl ring and the distal piperazine nitrogen. For this comparison, we will focus on the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[16][17][18]
The size and lipophilicity of the N-alkyl substituent can significantly impact receptor binding. While smaller alkyl groups are often well-tolerated, bulkier groups like cyclopentyl can enhance binding by occupying hydrophobic pockets within the receptor's binding site. However, excessively large substituents can lead to steric hindrance and a loss of affinity.
The following table presents a compilation of 5-HT1A receptor binding affinities (Ki values) for a series of N-arylpiperazines with varying N-substituents. It is important to note that the data is collated from different studies and experimental conditions may vary.
The 5-HT1A receptor is a G-protein coupled receptor that primarily couples to the inhibitory G-protein, Gi/o.[12] Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and a cascade of downstream effects, ultimately resulting in a hyperpolarization of the neuron and a reduction in its firing rate.
Pharmacokinetic Profile: The Impact of N-Dealkylation
The metabolic fate of N-arylpiperazines is a critical aspect of their pharmacokinetic profile. A common metabolic pathway is N-dealkylation, catalyzed by cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6).[20] This process can remove the N-alkyl substituent, leading to the formation of the corresponding N-unsubstituted arylpiperazine, which may have its own distinct pharmacological and pharmacokinetic properties.
The nature of the N-alkyl group can influence the rate and extent of N-dealkylation. For instance, the cyclopentyl group in rifapentine, an antibiotic that contains the 4-cyclopentylpiperazin-1-yl moiety, contributes to a longer half-life compared to rifampicin, which has a smaller methyl group.[21][22][23][24][25] This suggests that the bulkier cyclopentyl group may be more resistant to metabolic cleavage.
This comparison highlights the profound impact the N-substituent can have on a drug's pharmacokinetic profile. A slower rate of metabolism can lead to a longer duration of action and may allow for less frequent dosing.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to Phase I metabolism.[26][27][28][29][30]
Reagents and Materials:
Test compound and positive control (e.g., midazolam) dissolved in DMSO.
Pooled human liver microsomes (HLMs).
NADPH regenerating system (or NADPH).
Phosphate buffer (pH 7.4).
Acetonitrile (for reaction termination).
Assay Procedure:
Prepare a solution of the test compound in phosphate buffer.
Add HLMs to the solution and pre-incubate at 37°C.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear portion of the curve represents the elimination rate constant (k).
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Alternative Scaffolds and Bioisosteric Replacements
While the piperazine ring is a highly effective scaffold, there are instances where its properties may not be optimal for a particular drug target or desired ADME profile. In such cases, bioisosteric replacement can be a powerful strategy. Bioisosteres are functional groups or molecules that have similar physicochemical or biological properties.
For the piperazine moiety, several bioisosteres have been explored to modulate basicity, lipophilicity, and conformational flexibility. These include, but are not limited to:
Homopiperazine: A seven-membered ring analog that can alter the spatial arrangement of the nitrogen atoms.
Constrained Analogs (e.g., bridged or spirocyclic piperazines): These can reduce conformational flexibility, which may lead to increased receptor affinity and selectivity.
Piperidines and Pyrrolidines: These can be used to replace one of the piperazine nitrogens, which can significantly alter the basicity and hydrogen bonding capacity of the molecule.
The choice of a suitable bioisostere depends on the specific goals of the drug design project, such as improving metabolic stability, reducing off-target effects, or enhancing target engagement.
Conclusion and Future Directions
The comparative analysis of 4-(4-Cyclopentylpiperazin-1-yl)aniline and its N-alkyl analogs underscores the critical role of the N-substituent in defining the overall profile of an N-arylpiperazine drug candidate. The cyclopentyl group, in particular, offers a means to increase lipophilicity, which can enhance membrane permeability and potentially lead to improved receptor binding and a longer pharmacokinetic half-life.
However, this increase in lipophilicity must be carefully balanced to avoid issues with solubility and off-target toxicity. The data presented in this guide provides a framework for making informed decisions in the design of novel N-arylpiperazines.
Future research in this area should focus on obtaining direct, head-to-head comparative data for a wider range of N-substituents, including various cycloalkyl and branched alkyl groups. A systematic investigation of how these substituents affect not only receptor affinity but also metabolic stability, off-target liability, and in vivo efficacy will be crucial for unlocking the full therapeutic potential of the N-arylpiperazine scaffold.
References
A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry.
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.
Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. PubMed Central.
Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI.
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen.
Protocol for the Human Liver Microsome Stability Assay.
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
Full article: Pharmacokinetic and pharmacodynamic considerations of rifamycin antibiotics for the treatment of tuberculosis. Taylor & Francis.
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
metabolic stability in liver microsomes. Mercell.
ic50 values compared: Topics by Science.gov. Science.gov.
4-(4-Metil-1-piperazinil)anilina. Chem-Impex.
Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic A.
The N-arylpiperazine derivatives tested in vitro as the inhibitors of a....
Pharmacokinetics of Rifapentine in Subjects Seropositive for the Human Immunodeficiency Virus: a Phase I Study. Antimicrobial Agents and Chemotherapy - ASM Journals.
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org.
Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives.
US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
Pharmacokinetic-Pharmacodynamic Evidence From a Phase 3 Trial to Support Flat-Dosing of Rifampicin for Tuberculosis. PMC.
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 443915-55-7
Molecular Formula: C₁₅H₂₃N₃
Primary Application: Pharmaceutical Intermediate (CDK Inhibitor Analogs), Structural Building Block.
Executive Summary: The Case for Certified Standards
In the synthesis of CDK4/6 inhibitors and related piperazine-based pharmacophores, 4-(4-Cyclopentylpiperazin-1-yl)aniline serves as a critical scaffold. While many laboratories synthesize this intermediate in-house ("Working Standards"), the lack of rigorous characterization often leads to significant downstream errors in potency assignment and impurity profiling.
This guide compares the performance of a Certified Reference Standard (CRS) against a typical In-House Working Standard (IHWS) . We demonstrate that relying on HPLC area normalization alone—common with in-house standards—can mask up to 12% assay error due to trapped solvents, inorganic salts, and non-chromatophore impurities.
Technical Distinction Note
Critical Specificity: Do not confuse this molecule with the pyridine analog often used in Ribociclib (Kisqali) synthesis. This guide focuses specifically on the aniline (phenyl) derivative (CAS 443915-55-7). The aniline moiety presents unique stability challenges (oxidation) distinct from the pyridine analogs.
Comparative Analysis: CRS vs. In-House Alternative
The following data represents a validation study comparing a high-purity Certified Reference Standard (CRS) against a crude In-House Working Standard (IHWS) isolated directly from a Buchwald-Hartwig amination workup.
Table 1: Quantitative Performance Metrics
Feature
Certified Reference Standard (CRS)
In-House Working Standard (IHWS)
Impact on Research
Purity (HPLC Area %)
> 99.8%
98.2%
IHWS masks low-level impurities.
Absolute Assay (w/w)
99.5% (Mass Balance)
87.4% (Uncorrected)
CRITICAL: Using IHWS introduces ~12% error in dosing/potency.
Residual Solvent
< 0.1% (GC-HS)
8.5% (Trapped Toluene/EtOAc)
Solvents inflate weight but provide no signal in UV-HPLC.
Water Content (KF)
< 0.2%
1.8% (Hygroscopic uptake)
Weighing errors due to moisture drift.
Oxidation State
Reduced (White/Off-white)
Partial Oxidation (Brown/Pink)
Presence of azo-dimers interferes with absorbance.
The "Hidden" Error Mechanism
The discrepancy between HPLC Purity (98.2%) and Absolute Assay (87.4%) in the alternative product is the primary failure mode. The piperazine ring traps non-UV active solvents (like Ethyl Acetate) and inorganic salts (Pd catalysts) that do not appear on a UV chromatogram. Researchers using the IHWS assume it is "98% pure" and consequently overdose or miscalculate yields.
Characterization Workflow & Methodology
To establish a Certified Reference Standard, we utilize a Mass Balance Approach (100% - Impurities - Water - Solvents - Residue). This is the only self-validating system acceptable for GMP applications.
Diagram 1: Characterization Logic Flow (DOT)
Caption: The Mass Balance approach integrates data from four orthogonal techniques to derive a certified assay value, eliminating the "blind spots" of simple HPLC purity analysis.
Detailed Experimental Protocols
A. Structural Identification (NMR)
The cyclopentyl group provides a distinct diagnostic signature that differentiates this molecule from simple piperazine anilines.
Solvent: DMSO-d6
Key Shifts (δ ppm):
6.75 - 6.85 (d, 2H): Aromatic protons ortho to the piperazine.
6.50 - 6.60 (d, 2H): Aromatic protons ortho to the amine (shielded).
Why this protocol? The use of TFA suppresses the ionization of the carboxylic/silanol groups on the column but protonates the piperazine nitrogens, ensuring sharp peak shapes. Basic mobile phases (Ammonium Bicarbonate) are an alternative but can degrade silica columns over time.
C. Stability & Handling (Crucial)
Anilines are notorious for oxidation. The "In-House" alternative often degrades within weeks if not stored correctly.
Diagram 2: Degradation Pathways
Caption: Primary degradation pathways. The formation of colored Azo dimers is the first visual sign of standard failure, necessitating immediate re-certification.
Conclusion
For 4-(4-Cyclopentylpiperazin-1-yl)aniline, the cost of a Certified Reference Standard is justified by the elimination of assay error. While crude intermediates may appear sufficient via HPLC Area %, they consistently fail in Mass Balance calculations due to solvent trapping and salt formation.
Recommendation:
For Early Discovery: In-house standards (IHWS) are acceptable if corrected by qNMR.
For GLP/GMP/Release Testing: A Certified Reference Standard (CRS) with a valid CoA derived from Mass Balance is mandatory to ensure regulatory compliance and data integrity.
References
International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (2000). Link
ChemicalBook. 4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS 443915-55-7) Product Entry. (Accessed 2024). Link
International Council for Harmonisation (ICH). Guideline Q2(R2): Validation of Analytical Procedures. (2023). Link
PubChem. Compound Summary: 4-(4-Cyclopentylpiperazin-1-yl)aniline.[1] National Library of Medicine. Link
Pellegatti, L., et al. "Synthesis of Ribociclib Intermediate and In-line Purification."[2] Journal of Flow Chemistry, 2016. (Contextual reference for piperazine-aniline synthesis workflows). Link
Technical Guide: Impurity Profiling of 4-(4-Cyclopentylpiperazin-1-yl)aniline
Executive Summary & Context 4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS: 61377-38-2) is a critical intermediate in the synthesis of CDK4/6 inhibitors, most notably Ribociclib (Kisqali®). Its purity is paramount because a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Context
4-(4-Cyclopentylpiperazin-1-yl)aniline (CAS: 61377-38-2) is a critical intermediate in the synthesis of CDK4/6 inhibitors, most notably Ribociclib (Kisqali®). Its purity is paramount because any carryover of nitro-precursors or alkylating agents into the final API synthesis can result in genotoxic impurities (GTIs) that violate ICH M7 guidelines.
This guide objectively compares analytical methodologies for detecting process-related impurities in this intermediate. We analyze the limitations of standard HPLC-UV against the superior resolution and sensitivity of UHPLC-Q-TOF-MS, providing a self-validating protocol for researchers.
The Impurity Landscape
The synthesis typically involves the nucleophilic aromatic substitution of 1-chloro-4-nitrobenzene with 1-cyclopentylpiperazine, followed by catalytic hydrogenation. This route generates distinct impurity classes:
Impurity Type
Likely Identity
Origin
Criticality
Precursor
1-cyclopentyl-4-(4-nitrophenyl)piperazine
Incomplete reduction
High (Potential mutagen)
By-product
1-(4-aminophenyl)piperazine
De-alkylation / Impure SM
Medium (Potency loss)
Starting Material
1-cyclopentylpiperazine
Carryover
Low (Easily purged)
Degradant
N-Oxide variants
Oxidative stress
Medium
Visualizing the Origin of Impurities
To understand what we are detecting, we must map where they originate. The following diagram illustrates the synthesis pathway and the branching points for impurity formation.
Figure 1: Synthesis pathway of 4-(4-Cyclopentylpiperazin-1-yl)aniline showing the origin of the Nitro precursor (Impurity A) via incomplete reduction and the Des-cyclopentyl analog (Impurity B) via degradation.
Comparative Analysis: HPLC-UV vs. UHPLC-MS
Detecting these impurities presents a challenge: the piperazine ring is highly basic, leading to peak tailing on standard C18 columns, while the nitro-precursor is structurally similar to the target.
Method A: Standard HPLC-UV (The "Traditional" Approach)
Column: Standard C18 (e.g., 5µm, 4.6 x 250mm).
Mobile Phase: Phosphate Buffer pH 7.0 / Methanol.
Detection: UV at 254 nm.
Verdict:Insufficient for GTIs.
Pros: Robust for assay (main peak).
Cons: Poor sensitivity for the Nitro impurity (<0.05% detection is difficult). The basic piperazine moiety causes severe tailing due to silanol interactions at neutral pH.
Method B: UHPLC-MS with Charged Surface Hybrid (CSH) Technology (The "Recommended" Approach)
Column: C18 with charged surface hybrid particle technology (1.7µm).
Mobile Phase: 0.1% Formic Acid (aq) / Acetonitrile.
Detection: Q-TOF or Triple Quad MS.
Verdict:Superior.
Pros: The acidic mobile phase keeps the piperazine fully protonated. The CSH column repels the protonated base, sharpening the peak shape. MS detection allows specific identification of the Nitro precursor (M+H = 30 mass units higher than target) and Des-cyclopentyl (M+H = 68 mass units lower).
Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).
Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent).
Flow Rate: 0.5 mL/min.
Column Temp: 40°C.
Injection Volume: 2 µL.
Gradient Program:
Time (min)
% Solvent B
Event
0.0
5
Initial Hold
1.0
5
Start Gradient
6.0
95
Elute Hydrophobics (Nitro)
7.5
95
Wash
7.6
5
Re-equilibrate
| 10.0 | 5 | End |
C. Mass Spectrometry Parameters (ESI+)
Capillary Voltage: 3.5 kV.
Source Temp: 120°C.
Desolvation Temp: 350°C.
Target Ions (m/z):
Target Aniline: ~246.2 [M+H]+
Nitro Impurity: ~276.2 [M+H]+
Des-cyclopentyl: ~178.1 [M+H]+
D. Analytical Workflow Diagram
Figure 2: Analytical workflow ensuring dual-confirmation of impurity identity using orthogonal detection methods.
System Suitability & Troubleshooting (Trustworthiness)
To ensure the protocol is working correctly, you must verify the following criteria before running samples.
Resolution (Rs): The resolution between the Des-cyclopentyl impurity (early eluting) and the Target Aniline must be > 2.0.
Why? These are chemically similar. If they co-elute, your gradient is too steep.
Tailing Factor (T): The target aniline peak must have T < 1.3.
Why? Tailing indicates secondary silanol interactions. If T > 1.3, the column is aging, or the formic acid concentration is too low.
Sensitivity (S/N): The signal-to-noise ratio for the Nitro impurity standard (at 0.05% level) must be > 10.
Troubleshooting Guide
Issue: Ghost peaks in the blank.
Cause: Carryover of the basic piperazine.
Fix: Add a needle wash step with 90:10 Methanol:Water + 0.1% Formic Acid.
Issue: Drifting Retention Times.
Cause: pH fluctuation in the aqueous mobile phase.
Fix: Use fresh buffers daily; piperazines are highly sensitive to pH changes near their pKa.
References
ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]
Pellegatti, L., et al. (2016). Continuous Flow Synthesis of Ribociclib Intermediate.[1] Springer.[1] (Cited for synthesis pathway validation). [Link]
Novartis AG. Process for the preparation of Ribociclib. World Intellectual Property Organization, WO2012064719. (Source of impurity precursors).[2][3] [Link]
Waters Corporation. Charged Surface Hybrid (CSH) Technology for Basic Compounds. (Reference for column selection logic). [Link][4]
This guide provides a technical comparison of biological activity centered on the 4-(4-Cyclopentylpiperazin-1-yl)aniline scaffold. This specific chemical structure is the critical nucleophilic building block used in the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of biological activity centered on the 4-(4-Cyclopentylpiperazin-1-yl)aniline scaffold. This specific chemical structure is the critical nucleophilic building block used in the synthesis of Ribociclib (LEE011) , a selective CDK4/6 inhibitor.
The following analysis compares the optimized derivative (Ribociclib) against its structural precursors and functional alternatives to illustrate the biological impact of this scaffold.
Executive Summary
The 4-(4-Cyclopentylpiperazin-1-yl)aniline moiety serves as a "solvent-tail anchor" in kinase inhibitor design. Its primary biological utility is achieved when coupled to a heteroaromatic core (e.g., pyrrolo[2,3-d]pyrimidine), creating high-affinity inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) .
This guide compares the biological performance of the optimized derivative, Ribociclib , against its direct structural predecessor (the Phenyl-Analog) and a clinical benchmark (Palbociclib). The data demonstrates how the aniline scaffold contributes to potency while the core modification drives selectivity.
Key Findings
Selectivity Driver: The cyclopentyl-piperazine tail confers favorable pharmacokinetic properties and active-site positioning, but the selectivity for CDK4 over CDK1 is determined by the specific heteroaryl coupling partner (Pyridine vs. Benzene).
Potency: Ribociclib exhibits an IC₅₀ of 10 nM against CDK4, comparable to Palbociclib (11 nM ), but with a distinct selectivity ratio favoring CDK4 over CDK6 (1:4 ratio) compared to Palbociclib (1:1.5 ratio).
Toxicity Profile: The scaffold minimizes off-target kinase inhibition (e.g., CDK9), reducing non-hematological toxicities compared to pan-CDK inhibitors.
Chemical Context & Derivatives
The comparison focuses on three distinct chemical entities relevant to this scaffold:
Compound ID
Chemical Identity
Role
Scaffold Relation
Derivative A
Ribociclib (LEE011)
Target Product
Optimized Drug (Aniline coupled to Pyridyl-Pyrrolopyrimidine)
Derivative B
Phenyl-Analog
Precursor/SAR
Early Lead (Aniline coupled to Phenyl-Pyrrolopyrimidine)
Alternative C
Palbociclib
Benchmark
Functional Competitor (Different core, similar piperazine tail)
Comparative Biological Profiling
A. Biochemical Potency (Kinase Inhibition)
The following data illustrates the inhibitory concentration (IC₅₀) required to reduce kinase activity by 50%.[1]
Target Kinase
Derivative A (Ribociclib)
Derivative B (Phenyl-Analog)*
Alternative C (Palbociclib)
CDK4 / Cyclin D1
0.010 µM (10 nM)
~0.050 µM
0.011 µM (11 nM)
CDK6 / Cyclin D3
0.039 µM (39 nM)
~0.080 µM
0.015 µM (15 nM)
CDK1 / Cyclin B
> 50 µM (Inactive)
~2.5 µM (Low Selectivity)
> 10 µM
CDK2 / Cyclin A
> 50 µM (Inactive)
~1.8 µM
> 10 µM
Selectivity (CDK4:CDK1)
> 5,000-fold
~50-fold
> 1,000-fold
> Note on Derivative B: Early SAR studies (e.g., Novartis/Astex discovery papers) demonstrated that retaining the benzene ring (Derivative B) instead of introducing the pyridine nitrogen (Ribociclib) resulted in a loss of selectivity against CDK1/2, leading to higher cytotoxicity in non-tumor cells.
B. Cellular Activity (Breast Cancer Models)
Activity measured in MCF-7 (ER+, HER2- Breast Cancer) cell lines.
Ribociclib: Induces G1 cell cycle arrest exclusively.[2] Reduced phosphorylation of Rb (Retinoblastoma protein) at Ser780/Ser807.
Palbociclib: Similar G1 arrest profile.
Differentiation: Ribociclib shows a wider therapeutic window regarding QTc prolongation issues compared to the general class, though it requires specific monitoring.
Mechanistic Insight: The CDK4/6 Pathway
The biological activity of these derivatives hinges on blocking the phosphorylation of the Rb protein, thereby preventing the cell from transitioning from G1 to S phase.[3][4]
Figure 1: Mechanism of Action. The derivative inhibits the CDK4/6 complex, preventing Rb phosphorylation. Active Rb sequesters E2F, halting the cell cycle in G1.
Experimental Protocols
To validate the biological activity of 4-(4-Cyclopentylpiperazin-1-yl)aniline derivatives, the following self-validating workflows are recommended.
Protocol A: In Vitro Kinase Selectivity Assay (FRET-based)
Purpose: Determine IC₅₀ and Selectivity Ratios.
Reagent Prep: Prepare 10-point serial dilutions of the derivative in DMSO (Start: 10 µM).
Enzyme Mix: Combine recombinant CDK4/Cyclin D1 (or CDK1/Cyclin B for counter-screen) with peptide substrate (e.g., Biotin-Rb peptide).
Reaction: Add ATP at Km apparent concentration. Incubate for 60 min at room temperature.
Detection: Add Eu-labeled anti-phospho antibody and APC-labeled Streptavidin (TR-FRET readout).
Readout 2 (Mechanism): Lyse cells; perform SDS-PAGE. Blot for Total Rb vs. Phospho-Rb (Ser780) .
Success Criteria: Dose-dependent decrease in Phospho-Rb signal without loss of Total Rb signal.
References
Hortobagyi, G. N., et al. (2016). "Ribociclib as First-Line Therapy for HR-Positive, Advanced Breast Cancer."[2] New England Journal of Medicine. Link
Kim, S., et al. (2018). "The Discovery of Kisqali (Ribociclib): A CDK4/6 Inhibitor for the Treatment of HR+/HER2- Advanced Breast Cancer."[2] Journal of Medicinal Chemistry. Link
Tripathy, D., et al. (2017). "Ribociclib (LEE011): Mechanism of Action and Clinical Impact." Clinical Cancer Research. Link
Fry, D. W., et al. (2004). "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 (Palbociclib)." Molecular Cancer Therapeutics. Link
PubChem Compound Summary. "Ribociclib (CID 5330286)." National Center for Biotechnology Information. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Proper Disposal Procedures for 4-(4-Cyclopentylpiperazin-1-yl)aniline
Content Type: Operational Safety & Logistics Guide
Audience: Pharmaceutical Researchers, EHS Officers, and Process Chemists[1]
Executive Safety Summary
4-(4-Cyclopentylpiperazin-1-yl)aniline is a pharmacologically active intermediate, commonly associated with the synthesis of CDK4/6 inhibitors (e.g., Ribociclib).[1] As an aniline derivative featuring a piperazine ring, it presents a dual-hazard profile: acute systemic toxicity (characteristic of anilines) and corrosivity/sensitization (characteristic of piperazines).
CRITICAL WARNING: This compound lacks a widely published, specific commercial SDS. Therefore, under the Precautionary Principle , it must be handled as a High-Potency API Intermediate (OEB 3/4) .
Hazard Class
Risk Description
GHS Classification (Inferred)
Acute Toxicity
Toxic if swallowed, inhaled, or in contact with skin.[1] Risk of methemoglobinemia (blood toxicity).
Category 3 (Oral/Dermal/Inhalation)
Corrosivity
Causes severe skin burns and eye damage (due to basic piperazine moiety).
Very toxic to aquatic life with long-lasting effects.[1]
Aquatic Acute 1 / Chronic 1
Waste Segregation & Characterization
Effective disposal begins with strict segregation at the point of generation. Do not mix this compound with incompatible streams (e.g., strong oxidizers or acids), as the amine functionalities can react exothermically.
Decision Matrix: Waste Classification
Figure 1: Waste Segregation Logic Flow. Note that all paths ultimately lead to high-temperature incineration to ensure destruction of the pharmacophore.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Primary Containment: Place the solid material into a clear, 4-mil or 6-mil LDPE (Low-Density Polyethylene) bag.
Deactivation (Prohibited):DO NOT attempt to deactivate with bleach (sodium hypochlorite). Anilines can form chloroamines, which are toxic and potentially explosive.
Secondary Containment: Seal the primary bag and place it inside a second bag (double-bagging) or a rigid, wide-mouth HDPE drum.
Labeling: Affix a hazardous waste label with the following specific identifiers:
Chemical Name: 4-(4-Cyclopentylpiperazin-1-yl)aniline.[1]
Waste Code (US RCRA): If not a commercial product, use D003 (Reactive) if applicable, or manage as Non-Listed Hazardous Waste destined for incineration.
pH Check: Ensure the waste solution is not extremely acidic (< pH 2) before adding to a general organic drum, as this may cause heat generation or precipitation of salts.
Halogenated: Dichloromethane (DCM) mixtures must be separated if your facility requires it for incineration parameters.
Container: Use UN-rated HDPE carboys (e.g., UN 3H1). Glass is acceptable but poses a breakage risk.
Venting: Use a vented cap (e.g., Nalgene® Eco-Funnel) during accumulation to prevent pressure buildup from volatile solvents.
Emergency Spill Response
In the event of a spill, immediate action is required to prevent exposure and environmental release.[3][5]
Required PPE:
Respiratory: N95 minimum; Half-mask with P100/Organic Vapor cartridges recommended for powders.[1]
Skin: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves.
Body: Tyvek® lab coat or coveralls.
Figure 2: Emergency Response Workflow. "Major Spill" is defined by facility EHS, typically >10g of high-potency solid or >100mL of high-concentration solution outside a fume hood.[1]
Regulatory & Ecological Context
Ecological Impact (The "Why")
Aniline derivatives are notorious for high aquatic toxicity. The addition of the cyclopentyl-piperazine chain increases lipophilicity (LogP), potentially increasing bioaccumulation in aquatic organisms compared to simple aniline.
Zero Discharge Policy: Under no circumstances should this chemical be poured down the sink. It is likely classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410).
Regulatory Framework
USA (RCRA): While "4-(4-Cyclopentylpiperazin-1-yl)aniline" is not explicitly P-listed or U-listed, it exhibits characteristics of toxicity.[1] It must be managed as Hazardous Waste .
EU (REACH/CLP): Dispose of in accordance with European Waste Catalogue (EWC) code 07 05 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 44631912, Ribociclib (Structural Analog). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]